Chitin synthase inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUGBSZAHFZXDM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chitin Synthase 1 Inhibition: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin (B13524), a polymer of N-acetylglucosamine, is an indispensable structural component of the fungal cell wall and the arthropod exoskeleton. Its biosynthesis is orchestrated by a family of enzymes known as chitin synthases (CHS). Chitin Synthase 1 (CHS1) plays a crucial, albeit varied, role in these organisms, making it a prime target for the development of selective antifungal and insecticidal agents. This technical guide provides an in-depth exploration of the mechanism of action of CHS1 inhibitors, presenting a compilation of quantitative data, detailed experimental protocols, and visualizations of the core biological pathways.
The Central Role of Chitin Synthase 1
Chitin provides structural rigidity and protection to fungi and arthropods. In fungi, it is essential for the integrity of the cell wall, particularly during cell division and stress response.[1] In arthropods, chitin is a primary constituent of the exoskeleton, which is periodically shed and reformed in a process called molting, a critical phase for growth and development.[2][3]
CHS1 is a transmembrane enzyme that catalyzes the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1] While in some fungi like Saccharomyces cerevisiae, CHS1 is primarily involved in cell wall repair, in pathogenic fungi such as Candida albicans, it is vital for septum formation and overall viability.[1] Similarly, in arthropods, CHS1 is the key enzyme responsible for synthesizing the chitin required for the new exoskeleton during molting.[2] The absence of chitin and chitin synthases in vertebrates makes CHS1 an attractive and selective target for therapeutic and agricultural applications.
Mechanisms of Chitin Synthase 1 Inhibition
CHS1 inhibitors disrupt the function of the enzyme through several mechanisms, which can be broadly categorized as competitive and non-competitive inhibition.
Competitive Inhibition: Competitive inhibitors structurally resemble the natural substrate, UDP-GlcNAc, and bind to the active site of CHS1, thereby preventing the substrate from binding and halting chitin polymerization. The most well-characterized competitive inhibitors are the nucleoside-peptide antibiotics, Nikkomycins and Polyoxins .[4][5]
Non-Competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the CHS1 enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency. A notable example is the class of spiro[pyrrolidine-2,3'-quinolin]-2'-one derivatives.[1]
Disruption of Chitin Synthesis in Insects: The Benzoylphenylureas (BPUs) are a major class of insect growth regulators that interfere with chitin synthesis. While the precise molecular mechanism is still under investigation, evidence suggests they may not directly inhibit the catalytic site in the same way as competitive inhibitors. Instead, they are thought to interfere with the proper functioning of the CHS1 enzyme complex, potentially affecting the translocation of the chitin chain across the cell membrane.[6] This disruption leads to a malformed and weakened exoskeleton, causing the insect to fail during molting and ultimately leading to death.[2][3]
Quantitative Data on CHS1 Inhibitors
The efficacy of CHS1 inhibitors is quantified using various metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the median lethal concentration (LC50). The following tables summarize the available quantitative data for prominent CHS1 inhibitors.
| Inhibitor Class | Compound | Target Organism/Enzyme | Inhibition Type | IC50 | Ki | Reference(s) |
| Nucleoside-Peptide Antibiotics | Nikkomycin Z | Candida albicans Chs1 | Competitive | 15 µM | Not Reported | [4][7] |
| Nikkomycin Z | Candida albicans Chs2 | Competitive | 0.8 µM | Not Reported | [4][7] | |
| Nikkomycin Z | Candida albicans Chs3 | Competitive | 13 µM | Not Reported | [4][7] | |
| Polyoxin D | Saccharomyces cerevisiae Chs1 & Chs2 | Competitive | Not Reported | Chs2 is more resistant than Chs1 | [4] | |
| Spiro[pyrrolidine-2,3'-quinolin]-2'-ones | Compound 4o | Chitin Synthase | Non-competitive | Not Reported | 0.14 mM | [1] |
| Benzoylphenylureas | Diflubenzuron (B1670561) | Manduca sexta (in vitro chitin synthesis) | Not Applicable | 1.1 x 10⁻⁹ M (ID50) | Not Applicable | [1] |
| Inhibitor Class | Compound | Target Organism | LC50 | Reference(s) |
| Benzoylphenylureas | Lufenuron (B1675420) | Helicoverpa armigera | Not Reported | [8] |
| Novaluron | Pectinophora gossypiella (larvicidal) | 0.153 ppm | [9] | |
| Teflubenzuron | Leptinotarsa decemlineata | Not Reported | [10] |
Signaling Pathways Regulating Chitin Synthesis
The expression and activity of CHS1 are tightly regulated by complex signaling pathways that respond to both internal developmental cues and external environmental stresses.
Fungal Cell Wall Integrity (CWI) Pathway
In fungi, the CWI pathway is a critical signaling cascade that senses and responds to cell wall stress, such as that induced by antifungal agents or osmotic changes. This pathway ultimately leads to the activation of transcription factors that upregulate the expression of cell wall biosynthetic genes, including CHS1, as a compensatory mechanism to reinforce the cell wall. Key components of this pathway include the MAP kinases Mkc1 and Cek1.[10]
Insect 20-Hydroxyecdysone (B1671079) (20E) Signaling Pathway
In insects, the molting process is primarily regulated by the steroid hormone 20-hydroxyecdysone (20E). 20E binds to a heterodimeric nuclear receptor composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP). This hormone-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, activating a transcriptional cascade that leads to, among other things, the expression of genes involved in chitin biosynthesis, including CHS1.[11]
Experimental Protocols
Reproducible and robust experimental methodologies are essential for the study of CHS1 inhibitors. Below are detailed protocols for key in vitro assays.
Non-Radioactive Chitin Synthase Activity Assay
This assay measures the in vitro activity of chitin synthase by detecting the newly synthesized chitin using a wheat germ agglutinin (WGA)-based colorimetric method.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL in deionized water)
-
Crude enzyme extract (prepared from fungal or insect tissues)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and an optimal concentration of a divalent cation (e.g., 3.2 mM CoCl₂ or MgCl₂)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP) solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature.
-
Washing: Wash the plate three times with deionized water.
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mixture to each well.
-
For inhibitor screening, add 2 µL of the test compound at various concentrations. For the control, add 2 µL of the solvent.
-
Initiate the reaction by adding 48 µL of the crude enzyme extract.
-
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: Stop the reaction by washing the plate six times with deionized water.
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with deionized water.
-
Add 100 µL of TMB substrate solution to each well.
-
-
Measurement: Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.
Data Analysis:
-
Subtract the OD of the blank wells (no enzyme) from the OD of the sample wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
Chitin Synthase 1 represents a highly validated and promising target for the development of novel antifungal and insecticidal agents. The diverse mechanisms of action of CHS1 inhibitors, from competitive inhibition by nucleoside-peptides to the disruption of chitin synthesis by benzoylphenylureas, offer multiple avenues for drug discovery. A thorough understanding of the underlying biochemical pathways and the availability of robust experimental protocols are paramount for the successful identification and optimization of new lead compounds. The continued exploration of the intricate regulation of chitin synthesis will undoubtedly unveil further opportunities for targeted intervention.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Effects of the chitin synthesis inhibitor diflubenzuron on development of Ascaris suum and Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. saspublishers.com [saspublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. mapa.gob.es [mapa.gob.es]
The Linchpin of the Armor: A Technical Guide to the Role of Chitin Synthase in Insect Exoskeleton Development
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of chitin (B13524) synthase (CHS), a pivotal enzyme in the formation of the insect exoskeleton. Understanding the intricate mechanisms of chitin synthesis is paramount for developing next-generation, targeted insecticides and for advancing fundamental research in insect physiology and developmental biology. This document details the biochemical pathways, genetic regulation, and functional significance of CHS, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and application in a research setting.
Executive Summary
Chitin, a polymer of N-acetyl-β-D-glucosamine, is the primary structural component of the insect cuticle, providing physical protection, support, and a barrier against environmental stressors.[1] The synthesis of this essential biopolymer is catalyzed by chitin synthase (EC 2.4.1.16), a large, membrane-integral glycosyltransferase.[2] Insects typically possess two distinct chitin synthase genes, CHS1 (or CHS-A) and CHS2 (or CHS-B), which exhibit tissue-specific expression and non-redundant functions. CHS1 is primarily responsible for chitin synthesis in the epidermis for the formation of the cuticle and trachea, while CHS2 is expressed in the midgut for the production of the peritrophic matrix, a protective lining of the gut epithelium.[3][4][5] The precise regulation of CHS activity and gene expression is critical for key developmental processes, most notably molting, where the old exoskeleton is shed and a new, larger one is synthesized.[6] Due to its essential role in insects and its absence in vertebrates, chitin synthase is a highly attractive target for the development of selective and environmentally benign insecticides.[7]
The Chitin Biosynthesis Pathway
The formation of chitin is a multi-step enzymatic process that begins with trehalose, the primary sugar in insect hemolymph, and culminates in the polymerization of N-acetylglucosamine (GlcNAc) monomers. The final and rate-limiting step is catalyzed by chitin synthase, which transfers GlcNAc from a UDP-GlcNAc donor to a growing chitin chain.[8][9]
Caption: The insect chitin biosynthesis pathway, highlighting the final step catalyzed by Chitin Synthase (CHS).
Genetic Regulation and Isoform Specialization
The expression of chitin synthase genes is tightly regulated, primarily by the molting hormone 20-hydroxyecdysone (B1671079) (20E). During a molt, pulses of 20E trigger a transcriptional cascade that leads to the coordinated expression of genes necessary for new cuticle formation, including CHS1. Several genes in the chitin biosynthesis pathway, including CHS-B, have been identified as 20E late-response genes.[10][11]
Caption: Simplified 20-hydroxyecdysone (20E) signaling cascade regulating chitin synthase gene expression.
Functional studies using RNA interference (RNAi) have definitively shown the distinct roles of the two CHS isoforms.
-
CHS1 (CHS-A) : Knockdown of CHS1 expression is typically lethal, resulting in molting failure.[4][5] Treated insects are unable to shed their old cuticle or properly form the new one, leading to a characteristic "double cuticle" phenotype and eventual death. This confirms its essential role in producing the structural chitin of the exoskeleton.[4]
-
CHS2 (CHS-B) : Silencing CHS2 does not affect molting but disrupts the peritrophic matrix in the midgut.[4][5] This leads to reduced feeding, larval shrinkage, and increased susceptibility to pathogens, highlighting its importance in digestive physiology and gut integrity.[4]
Quantitative Data and Biochemical Properties
The biochemical properties of insect chitin synthase and the efficacy of its inhibitors have been characterized in several species. This data is crucial for comparative analysis and for the rational design of novel insecticides.
Table 1: Biochemical Properties of Insect Chitin Synthase
| Parameter | Organism | Value | Conditions | Citation |
|---|---|---|---|---|
| Optimal pH | Anopheles gambiae | 6.5 - 7.0 | In vitro assay | [1][12] |
| Optimal Temperature | Anopheles gambiae | 37 - 44 °C | In vitro assay | [1][12] |
| Mg²⁺ Requirement | Anopheles gambiae | 1.0 - 4.0 mM | Optimal concentration | [13] |
| DTT Requirement | Anopheles gambiae | Required | Prevents melanization |[1][13] |
Table 2: Efficacy of Chitin Synthase Inhibitors
| Compound | Class | Target Organism | Assay Type | IC₅₀ / LC₅₀ Value | Citation |
|---|---|---|---|---|---|
| Diflubenzuron | Benzoylphenylurea | Anopheles gambiae | In vivo (larvae) | ~30 µg/L (mortality) | [14] |
| Lufenuron | Benzoylphenylurea | Spodoptera frugiperda | Leaf-dip bioassay | LC₅₀ = 0.49 mg/L | [15] |
| Nikkomycin Z | Peptidyl Nucleoside | Anopheles gambiae | In vitro enzyme assay | > 2.5 µM (slight inhibition) | [1] |
| Polyoxin D | Peptidyl Nucleoside | Anopheles gambiae | In vitro enzyme assay | No inhibition observed | [1] |
| Isoxaben Analog (4-Cl) | Thiazolidinone | Chilo suppressalis | In vitro (integument) | IC₅₀ = 1.2 x 10⁻⁷ M |[16] |
Table 3: Effects of RNAi-mediated Knockdown of Chitin Synthase
| Gene Target | Organism | Method | Result | Citation |
|---|---|---|---|---|
| TcCHS1 | Tribolium castaneum | dsRNA injection | Disrupted molts, reduced whole-body chitin | [4][5] |
| TcCHS2 | Tribolium castaneum | dsRNA injection | Cessation of feeding, reduced midgut chitin | [4][5] |
| AgCHS1 | Anopheles gambiae | dsRNA feeding | Significantly reduced larval chitin content | [17] |
| SeEcR (upstream) | Spodoptera exigua | dsRNA injection | Decreased chitin content and SeCHSA/B expression |[10][11] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the study of chitin synthase. The following sections provide protocols for key experimental procedures.
Non-Radioactive Chitin Synthase Activity Assay
This protocol describes a colorimetric, high-throughput assay for measuring CHS activity based on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA).[13]
Materials:
-
Insect tissue (e.g., pupae, larval integument)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, protease inhibitors
-
Trypsin solution (80 µg/mL in extraction buffer)
-
Soybean trypsin inhibitor (120 µg/mL in extraction buffer)
-
96-well microtiter plates
-
WGA solution (e.g., 1 mg/mL in water)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM GlcNAc, 8 mM UDP-GlcNAc, 3.2 mM MgCl₂ (or optimal cation)
-
WGA-HRP conjugate solution
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: a. Homogenize fresh or frozen insect tissue in ice-cold extraction buffer. b. Centrifuge at 3,000 x g for 10 minutes at 4 °C. c. To activate the zymogenic form of CHS, treat the supernatant with trypsin at 30 °C for 30 minutes. d. Stop the reaction by adding soybean trypsin inhibitor. e. Centrifuge again to pellet debris. The supernatant is the crude enzyme extract. Store at -20 °C.
-
Plate Coating: a. Add 100 µL of WGA solution to each well of a 96-well plate. b. Incubate overnight at room temperature. c. Wash the plate three times with ultrapure water.
-
Enzymatic Reaction: a. Add 50 µL of the Reaction Mixture to each well. b. For inhibitor screening, add 2 µL of the test compound (dissolved in DMSO) or DMSO alone (control). c. Initiate the reaction by adding 48 µL of the crude enzyme extract. d. Incubate the plate on a shaker at the optimal temperature (e.g., 37 °C) for 1-3 hours.
-
Detection: a. Stop the reaction by washing the plate six times with ultrapure water to remove unreacted substrate. b. Add 100 µL of WGA-HRP solution to each well and incubate at 30 °C for 30 minutes. c. Wash the plate six times with ultrapure water. d. Add 100 µL of TMB substrate solution. Monitor color development. e. Stop the reaction with 50 µL of stop solution and measure absorbance at 450 nm.
Caption: Experimental workflow for a non-radioactive, WGA-based chitin synthase activity assay.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify CHS mRNA levels, which is essential for studying its regulation.[18]
Materials:
-
Insect tissue (e.g., integument, midgut)
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
DNase I
-
cDNA synthesis kit (reverse transcriptase, primers)
-
qPCR instrument
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target (CHS1, CHS2) and reference genes (e.g., Actin, GAPDH)
-
Nuclease-free water
Procedure:
-
RNA Extraction: a. Dissect and collect tissues from insects at the desired developmental stage or post-treatment time point. b. Immediately homogenize tissue in lysis buffer from the RNA extraction kit to prevent degradation. c. Follow the kit manufacturer's protocol to isolate total RNA. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions. A mix of oligo(dT) and random hexamer primers is recommended.
-
qPCR Reaction: a. Prepare the qPCR reaction mix in a final volume of 10-20 µL, containing SYBR Green Master Mix, forward and reverse primers (final concentration ~0.2-0.5 µM each), and diluted cDNA template. b. Set up reactions in triplicate for each sample and gene (including no-template controls). c. Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: a. Confirm the specificity of the amplification by analyzing the melt curve. b. Determine the quantification cycle (Cq) for each reaction. c. Calculate the relative expression of the target gene using the 2-ΔΔCq method, normalizing to the expression of a stable reference gene.[18]
Functional Analysis by RNA Interference (RNAi)
This protocol describes a method for gene silencing of CHS in the model beetle, Tribolium castaneum, by dsRNA injection.[19][20]
Materials:
-
cDNA from T. castaneum
-
PCR primers with T7 promoter sequences appended to the 5' ends
-
PCR reagents
-
In vitro transcription kit for dsRNA synthesis
-
dsRNA purification reagents
-
Microinjection system (needle puller, micromanipulator, injector)
-
T. castaneum larvae or pupae
-
CO₂ for anesthetization
Procedure:
-
dsRNA Synthesis: a. Design primers to amplify a 300-500 bp region unique to the target CHS gene. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both forward and reverse primers. b. Perform PCR using T. castaneum cDNA as a template to generate the DNA template for transcription. c. Purify the PCR product. d. Synthesize dsRNA using an in vitro transcription kit following the manufacturer's protocol. e. Purify and anneal the dsRNA. Quantify the final product and assess its integrity by gel electrophoresis.
-
dsRNA Injection: a. Anesthetize late-instar larvae or young pupae using CO₂. b. Using a microinjection system, inject approximately 0.1-0.2 µL of dsRNA solution (e.g., 1 µg/µL) into the dorsal or lateral side of the abdomen. c. Inject a control group with dsRNA targeting a non-essential, non-native gene (e.g., GFP).
-
Phenotypic Analysis: a. Monitor the injected insects daily for developmental defects, molting failures, and mortality. b. Photograph any abnormal phenotypes. c. At specific time points post-injection, sacrifice a subset of insects to perform qRT-PCR (Protocol 5.2) to confirm target gene knockdown or chitin content analysis to quantify the biochemical effect.
Conclusion and Future Directions
Chitin synthase is an indispensable enzyme for insect survival, growth, and development. Its dual, tissue-specific roles, executed by the CHS1 and CHS2 gene products, underscore its importance as a multifaceted target for pest control. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate regulation of chitin synthesis and to screen for novel inhibitory compounds. Future research should focus on elucidating the high-resolution structure of insect chitin synthases, which remains a critical knowledge gap. Structural insights will pave the way for the structure-based design of highly potent and specific inhibitors. Furthermore, exploring the complex interplay between the 20E signaling pathway and other regulatory networks will provide a more complete picture of how insects masterfully coordinate the construction of their vital exoskeletons.
References
- 1. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Chitin synthase genes in Manduca sexta: characterization of a gut-specific transcript and differential tissue expression of alternately spliced mRNAs during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. oipub.com [oipub.com]
- 6. Overview of chitin metabolism enzymes in Manduca sexta: Identification, domain organization, phylogenetic analysis and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 20-hydroxyecdysone late-response genes in the chitin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. krex.k-state.edu [krex.k-state.edu]
- 15. benchchem.com [benchchem.com]
- 16. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physiological characterization of chitin synthase A responsible for the biosynthesis of cuticle chitin in Culex pipiens pallens (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissecting Systemic RNA Interference in the Red Flour Beetle Tribolium castaneum: Parameters Affecting the Efficiency of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unlocking New Frontiers in Antifungal and Insecticidal Development: A Technical Guide to Identifying Novel Chitin Synthase Inhibitor Scaffolds
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals outlining the core strategies and methodologies for the identification of novel chitin (B13524) synthase inhibitor scaffolds has been compiled. This whitepaper provides an in-depth exploration of the current landscape of chitin synthase inhibition, from foundational principles to cutting-edge screening techniques.
Chitin, an essential structural polymer in fungal cell walls and insect exoskeletons, is absent in vertebrates, making its biosynthetic enzyme, chitin synthase (CHS), a highly attractive and specific target for the development of novel antifungal and insecticidal agents.[1][2] The inhibition of chitin synthase disrupts the integrity of these organisms, leading to cell lysis or developmental failure, offering a promising avenue for therapeutic and agricultural innovation.[1][3]
This guide details the diverse array of known inhibitor scaffolds, summarizes key quantitative data for comparative analysis, provides detailed experimental protocols for inhibitor screening and characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of the drug discovery process in this domain.
Existing and Novel Inhibitor Scaffolds: A Comparative Overview
The quest for potent and specific chitin synthase inhibitors has yielded a variety of chemical scaffolds, primarily categorized as natural products and synthetic compounds.
Natural Product Scaffolds: The most well-characterized natural inhibitors are the peptidyl nucleoside antibiotics, polyoxins and nikkomycins , isolated from Streptomyces species.[1][4] These compounds act as competitive inhibitors by mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][5] Nikkomycin Z, in particular, has advanced to clinical development for treating fungal infections.[1][6][7] Other natural sources, including plants, are an emerging frontier for the discovery of new inhibitor scaffolds.[1]
Synthetic Scaffolds: Recent research has expanded into synthetic scaffolds, leading to the identification of promising new classes of inhibitors. These include maleimide (B117702) derivatives , which have demonstrated significant in vitro activity against fungal chitin synthase and mycelial growth.[4][6] One study reported a maleimide compound with an IC50 value of 0.12 mM against chitin synthase, outperforming the control, polyoxin (B77205) B.[4][8] Additionally, benzothiazole compounds have been identified through chemical-genetic screening as inhibitors of chitin synthase activity in yeast. Furthermore, a novel scaffold was designed based on the structure of the donor substrate UDP-GlcNAc, leading to a series of inhibitors with the most potent compound exhibiting an IC50 value of 64.5 µmol/L.[9]
Computational and Virtual Screening Approaches: The recent availability of high-resolution cryo-electron microscopy structures of fungal chitin synthases has been pivotal for the rational design of new inhibitors.[6][10] Structure-based virtual screening of large chemical libraries has successfully identified novel small-molecule inhibitors.[11][12][13] For instance, a virtual screening of approximately 1.8 million compounds against Phytophthora sojae chitin synthase (PsChs1) identified four potent inhibitors, with the most active compound, HS-20, displaying a Ki value of 4.2 ± 0.2 μM.[13]
Quantitative Data on Chitin Synthase Inhibitors
The efficacy of chitin synthase inhibitors is quantified by various metrics, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the minimum inhibitory concentration (MIC). A summary of reported values for key inhibitor scaffolds is presented below for comparative analysis.
| Inhibitor Scaffold | Target Organism/Enzyme | IC50 Value | Ki Value | MIC Value | Citation(s) |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | |||
| Nikkomycin Z | Coccidioides immitis | 0.4 - 3.1 µg/mL | [7] | ||
| Polyoxin D | Fungal Extract | Apparent Ki of 4 µM | [14] | ||
| Maleimide Derivative (Compound 20) | Sclerotinia sclerotiorum CHS | 0.12 mM | [4][8] | ||
| Chitin synthase inhibitor 1 | Chitin Synthase (CHS) | 0.12 mM | 4 µg/mL (C. albicans) | [15] | |
| Designed Substrate Analog (Compound 13) | Chitin Synthase | 64.5 µmol/L | [9] | ||
| Benzothiazole (IMB-D10) | S. cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [16] | ||
| Benzothiazole (IMB-D10) | S. cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [16] | ||
| Benzothiazole (IMB-D10) | S. cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [16] | ||
| Benzothiazole (IMB-F4) | S. cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [16] | ||
| Benzothiazole (IMB-F4) | S. cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [16] | ||
| HS-20 (Virtual Screen Hit) | Phytophthora sojae (PsChs1) | 4.2 ± 0.2 μM | [13] |
Visualizing Key Processes in Inhibitor Discovery
To elucidate the complex relationships and workflows in chitin synthase inhibitor discovery, the following diagrams are provided.
Detailed Experimental Protocols
A critical component of inhibitor discovery is the application of robust and reproducible experimental assays. Below are detailed methodologies for key experiments in the identification and characterization of chitin synthase inhibitors.
In Vitro Non-Radioactive Chitin Synthase Inhibition Assay
This assay directly measures the enzymatic activity of chitin synthase and its inhibition by test compounds. It relies on the capture of newly synthesized chitin by Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric or fluorometric detection.[17]
a. Enzyme Preparation:
-
Culture the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger) to the mid-log phase.[1][6]
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.[1]
-
Disrupt the cells by mechanical means (e.g., vortexing with glass beads, French press) in a cold lysis buffer containing protease inhibitors.[1][6]
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, by differential centrifugation.[1]
-
For some fungal species, a zymogenic form of chitin synthase may require activation by limited proteolysis (e.g., with trypsin), followed by the addition of a trypsin inhibitor to stop the reaction.[4][6][18]
b. Assay Procedure:
-
Coat the wells of a 96-well microtiter plate with WGA solution and incubate overnight at room temperature.[17]
-
Wash the plate multiple times with ultrapure water to remove unbound WGA.[17]
-
Block non-specific binding sites by adding a solution of Bovine Serum Albumin (BSA) and incubating for several hours.[18]
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate UDP-GlcNAc, N-acetyl-D-glucosamine (GlcNAc), and necessary cofactors (e.g., MgCl2 or CoCl2).[4][17]
-
Add the test compounds at various concentrations to the designated wells. Include a solvent control (e.g., DMSO).[4][17]
-
Initiate the enzymatic reaction by adding the prepared enzyme extract to each well.[17]
-
Incubate the plate on a shaker at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours).[4][17]
-
Stop the reaction by washing the plate vigorously with ultrapure water to remove unreacted substrate and enzyme.[17]
-
Add a detection reagent, such as WGA conjugated to horseradish peroxidase (WGA-HRP), to each well and incubate.[17]
-
After another washing step, add a suitable HRP substrate (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader.[17]
c. Data Analysis:
-
Subtract the background signal (from wells with no enzyme or boiled enzyme) from all readings.[17]
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
High-Throughput Screening (HTS) for Chitinase (B1577495) Inhibitors
While the above assay can be adapted for HTS, a common alternative for screening large compound libraries against the broader class of chitin-modifying enzymes (chitinases) utilizes a fluorogenic substrate. This principle can be adapted for chitin synthases if a suitable high-throughput readout is developed. A typical chitinase HTS protocol is as follows:
a. Principle: The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUC), by the target enzyme.[19] Cleavage of the substrate releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified. Inhibitors will reduce the rate of substrate hydrolysis, resulting in a lower fluorescence signal.[19]
b. HTS Protocol:
-
Dispense the assay buffer into the wells of a 384-well microplate.
-
Add the test compounds from a screening library and a positive control inhibitor (e.g., Argadin for chitinases) to the appropriate wells.[19]
-
Add the fluorogenic substrate (e.g., 4-MUC) to all wells.[19]
-
Initiate the reaction by adding the target enzyme solution.
-
Incubate the plate at the optimal temperature for a set time, ensuring the reaction remains in the linear range.[19]
-
Stop the reaction by adding a stop solution.[19]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-MU).[19]
In Vivo Efficacy Models
Validating the efficacy of lead compounds in a whole-organism setting is a crucial step.
a. Fungal Infection Model (e.g., Murine Systemic Candidiasis):
-
Induce immunosuppression in the host animals (e.g., mice) if required for the specific infection model.[6]
-
Infect the animals with a lethal or sublethal dose of the fungal pathogen (e.g., Candida albicans) via an appropriate route (e.g., tail vein injection).[6]
-
Administer the test compound at various doses to different groups of infected animals at specified time intervals post-infection.[6]
-
Monitor the survival of the animals over a set period.
-
In sublethal models, assess the fungal burden in target organs (e.g., kidneys, liver, spleen) by sacrificing the animals at specific time points, homogenizing the organs, and plating serial dilutions to determine colony-forming units (CFU).
Future Directions
The discovery of novel chitin synthase inhibitor scaffolds remains a promising area of research with significant potential for addressing the growing challenges of drug-resistant fungal infections and the need for more sustainable pest control solutions. The integration of structural biology, computational screening, and advanced cellular assays will continue to drive the identification of the next generation of these targeted therapies. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Novel Scaffold for Developing Specific or Broad-Spectrum Chitinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based virtual screening of novel chitin synthase inhibitors for the control of Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to Natural Product Screening for Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitin (B13524), an essential structural polymer in fungal cell walls and insect exoskeletons, is a well-established target for the development of novel antifungal and insecticidal agents.[1] Its absence in vertebrates makes the enzyme responsible for its synthesis, chitin synthase (CHS), an attractive and specific focus for therapeutic intervention.[1] This technical guide provides an in-depth overview of the screening of natural products for chitin synthase inhibitors, covering key inhibitory compounds, detailed experimental protocols for their discovery and characterization, and the signaling pathways that regulate this vital process.
Natural Product Inhibitors of Chitin Synthase
Nature is a rich source of molecules capable of inhibiting chitin synthase. These compounds, primarily of microbial and plant origin, offer diverse chemical scaffolds for the development of new therapeutic and agricultural products.
Microbial Metabolites
Microorganisms, particularly actinomycetes, have yielded some of the most potent and well-studied chitin synthase inhibitors.[1]
-
Polyoxins and Nikkomycins: These peptidyl nucleoside antibiotics, isolated from Streptomyces species, are the most classic examples of chitin synthase inhibitors.[1][2] They act as competitive inhibitors by mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This interference with chitin synthesis leads to the disruption of septum formation during cell division, ultimately causing cell lysis.[1] Nikkomycin Z, in particular, has progressed to clinical development for treating fungal infections.[1]
Plant-Derived Compounds
The vast chemical diversity of plant secondary metabolites represents a promising and expanding frontier for the discovery of novel chitin synthase inhibitors.[1]
-
Triterpenoids and Dibenzocyclooctadienes: Research has identified compounds like ursolic acid, gosin N, and wuwezisu C as inhibitors of chitin synthase.[2] For instance, ursolic acid, isolated from hawthorn leaves, has been shown to be a selective inhibitor of chitin synthase II (CHS II) in Saccharomyces cerevisiae.[2]
Quantitative Data on Chitin Synthase Inhibitors
The efficacy of chitin synthase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which is crucial for comparing different compounds and for structure-activity relationship (SAR) studies.[1]
| Compound Class | Compound Name | Target Organism/Enzyme | Assay Type | IC50 Value |
| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 0.19 mM[3][4] |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans (CaChs1) | Biochemical | 15 µM[5] |
| Triterpenoid | Ursolic Acid | Saccharomyces cerevisiae CHS II | Biochemical | 0.184 µg/mL[2][3] |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 0.12 mM[3][4] |
Experimental Protocols
The identification and characterization of novel chitin synthase inhibitors rely on robust and reproducible experimental assays.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-Based)
This high-throughput assay directly measures the enzymatic activity of chitin synthase by capturing the newly synthesized chitin on wheat germ agglutinin (WGA)-coated microtiter plates.[1][5][6]
a) Enzyme Preparation:
-
Culture the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, Sclerotinia sclerotiorum) to the mid-logarithmic phase in a suitable liquid medium (e.g., Potato Dextrose Broth).[1][2]
-
Harvest the cells by centrifugation (e.g., 3,000 x g for 10 minutes).[2][4]
-
Wash the cell pellet twice with an appropriate buffer or ultrapure water.[2][3]
-
Disrupt the cells by mechanical means, such as grinding in liquid nitrogen or using glass beads or a French press, in a lysis buffer containing protease inhibitors.[1][2]
-
To activate the zymogenic form of chitin synthase, incubate the cell extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes.[2][5]
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor.[2][5]
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, by differential centrifugation.[1] Alternatively, the crude supernatant can be used after centrifugation to remove cell debris.[2][5]
-
Store the enzyme preparation at -20°C or below and avoid repeated freeze-thaw cycles.[7]
b) Assay Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a WGA solution (e.g., 100 µL per well) and incubate overnight at room temperature.[3][5]
-
Washing: Wash the plate three times with deionized water to remove unbound WGA.[3][5]
-
Blocking: Add a blocking buffer (e.g., 200-300 µL of 20 mg/mL Bovine Serum Albumin in 50 mM Tris-HCl, pH 7.5) to each well and incubate for 1-3 hours at room temperature to prevent non-specific binding.[3][5][7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), N-acetyl-D-glucosamine (GlcNAc, e.g., 80 mM), UDP-N-acetyl-D-glucosamine (UDP-GlcNAc, e.g., 8 mM), and a cofactor such as CoCl₂ or Mg²⁺ (e.g., 3.2 mM).[2][4][5]
-
Enzymatic Reaction:
-
Washing: Stop the reaction by washing the plate six times with ultrapure water to remove unreacted substrate and unbound components.[2][5]
-
Detection:
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate solution (e.g., 100 µL) to each well and incubate at 30°C for 30 minutes.[5]
-
Wash the plate six times with ultrapure water.[5]
-
Add a TMB substrate solution (e.g., 100 µL) to each well.[5]
-
Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.[5]
-
-
Data Analysis: Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells. The percentage of inhibition is calculated relative to the solvent control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo and Cell-Based Assays
a) Hyphal Tip Burst Assay:
This in vivo assay provides a visual assessment of a compound's ability to disrupt fungal cell wall integrity.[1]
-
Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth) supplemented with an osmotic stabilizer like sorbitol.[1]
-
Inoculate the medium with the test fungus.
-
Add the test compound at various concentrations.
-
Incubate under appropriate growth conditions.
-
Observe the hyphal tips microscopically for signs of bursting or lysis, which indicates inhibition of cell wall synthesis.
b) Calcofluor White Staining for Chitin Content:
Calcofluor White is a fluorescent dye that binds specifically to chitin in the fungal cell wall.[3] A reduction in fluorescence intensity in treated cells suggests inhibition of chitin synthesis.[3]
-
Culture yeast cells (e.g., Saccharomyces cerevisiae) in a suitable growth medium to the mid-logarithmic phase.[3]
-
Aliquot the cell culture into a 96-well plate.
-
Add various concentrations of the test compounds, a positive control (e.g., Nikkomycin Z), and a negative control (e.g., DMSO).[3]
-
Incubate the plate under appropriate growth conditions for a defined period (e.g., 5 hours).[3]
-
Harvest the cells by centrifugation and wash with Phosphate Buffered Saline (PBS).[3]
-
Resuspend the cells in PBS and add Calcofluor White stain to a final concentration of 5-25 µM.[3]
-
Incubate for 20 minutes at room temperature, protected from light.[3]
-
Analyze the stained cells by fluorescence microscopy or flow cytometry to quantify the fluorescence intensity, which correlates with the chitin content.[3]
Visualization of Key Pathways and Workflows
Natural Product Screening Workflow
The following diagram illustrates a typical workflow for the discovery of natural chitin synthase inhibitors, from initial screening to hit validation.
Caption: A typical workflow for the discovery of natural chitin synthase inhibitors.
Chitin Synthesis Pathway and Inhibition
This diagram outlines the core enzymatic step of chitin synthesis and the mechanism of competitive inhibition.
Caption: The chitin synthesis pathway and its competitive inhibition.
Signaling Pathways Regulating Chitin Synthesis
In fungi such as Candida albicans, several signaling pathways converge to regulate the expression of chitin synthase genes, especially under conditions of cell wall stress.[8][9]
Caption: Signaling pathways that regulate chitin synthesis in response to cell wall stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. psecommunity.org [psecommunity.org]
- 5. benchchem.com [benchchem.com]
- 6. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Chitin Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeleton of insects. Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of novel antifungal and insecticidal agents.[1] The in vitro chitin synthase activity assay is a cornerstone technique for elucidating the kinetics of these enzymes and for the high-throughput screening of potential inhibitors in drug discovery pipelines.
This document provides a detailed protocol for a non-radioactive, microtiter plate-based chitin synthase activity assay. This method relies on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on the plate, followed by colorimetric detection.[1][2] The sensitivity of this non-radioactive assay is comparable to, and in some cases slightly higher than, the traditional radioactive methods.[3][4]
Data Presentation
Quantitative Data Summary
The following tables summarize optimal conditions for chitin synthase activity and the inhibitory activity of known inhibitors, providing a baseline for experimental design and comparison.
Table 1: Optimal Conditions for Chitin Synthase Activity
| Parameter | Optimal Range | Source Organism Example | Citation |
| pH | 6.5 - 7.5 | Anopheles gambiae / Saccharomyces cerevisiae | [1] |
| Temperature | 30 - 44 °C | Anopheles gambiae / Sclerotinia sclerotiorum | [1] |
| Mg²⁺ Concentration | 1.0 - 4.0 mM | Anopheles gambiae | [1][3] |
| Dithiothreitol (DTT) | Required to prevent oxidation | Anopheles gambiae | [1][3] |
Table 2: Inhibitory Activity (IC₅₀) of Known Chitin Synthase Inhibitors
| Inhibitor | Target Organism | IC₅₀ Value | Citation |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [1] |
| Nikkomycin Z | Candida albicans (Chs2) | Kᵢ = 1.5 ± 0.5 µM | [4] |
| Polyoxin D | Candida albicans (Chs2) | Kᵢ = 3.2 ± 1.4 µM | [4] |
| RO-09-3024 | Candida albicans (Chs1) | 0.14 nM | [4] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum (CHS) | 0.12 mM | [4] |
| Ursolic acid | Saccharomyces cerevisiae (CHS II) | 0.184 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation of crude enzyme extract from fungal mycelia and the subsequent in vitro chitin synthase activity assay.
I. Preparation of Crude Enzyme Extract (from Fungal Mycelia)
This protocol is adapted for the extraction of chitin synthase from fungal sources like Sclerotinia sclerotiorum.[1]
Materials:
-
Fresh fungal mycelia
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trypsin solution (e.g., 80 µg/mL in extraction buffer)
-
Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)
-
Centrifuge (capable of 3,000 x g at 4 °C)
Procedure:
-
Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Wash the mycelia twice with sterile ultrapure water.
-
Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[1]
-
Resuspend the powdered mycelia in ice-cold extraction buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30 °C for 30 minutes.[1]
-
Stop the trypsin digestion by adding soybean trypsin inhibitor.[1]
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4 °C.[1]
-
Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution.
-
Store the crude enzyme extract at -20 °C until use.
II. Non-Radioactive, High-Throughput Chitin Synthase Activity Assay
This protocol is based on the detection of synthesized chitin using WGA.[2][4]
Materials:
-
96-well microtiter plate
-
WGA solution (50 µg/mL in deionized H₂O)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration).[1]
-
Crude enzyme extract
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP (Horseradish Peroxidase) solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.[1]
-
Washing: Wash the plate three times with ultrapure water to remove unbound WGA.[1]
-
Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[1] Wash the plate three times with ultrapure water.
-
Enzymatic Reaction:
-
Washing: Stop the reaction by washing the plate six times with ultrapure water.[1]
-
Detection:
-
Data Acquisition: Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.[1]
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: Workflow of the non-radioactive chitin synthase assay.
Signaling Pathways in Fungal Chitin Synthesis
The regulation of chitin synthesis is a complex process involving multiple signaling pathways that respond to various cellular and environmental cues. Understanding these pathways is crucial for identifying novel drug targets that may act upstream of chitin synthase itself. Key signaling pathways implicated in regulating chitin synthase gene expression and enzyme activity include the Protein Kinase C (PKC)-MAPK pathway, the high osmolarity glycerol (B35011) (HOG) pathway, and the Ca²⁺/calcineurin pathway.[6] These pathways are often activated in response to cell wall stress, leading to a compensatory increase in chitin synthesis.[6]
Caption: Regulation of fungal chitin synthesis by signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Chitin Synthase Inhibitors in Saccharomyces cerevisiae Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a β-1,4-linked homopolymer of N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[1] In Saccharomyces cerevisiae, chitin synthesis is a highly regulated process, critical for cell division, budding, and maintaining cell wall integrity.[2][3] The absence of chitin in mammalian cells makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of novel antifungal agents.[1][4]
S. cerevisiae possesses three distinct chitin synthases, each with specific roles[5]:
-
Chitin Synthase 1 (Chs1p): Primarily a repair enzyme, responsible for about 10% of the total chitin. It becomes crucial for cell wall integrity, especially under stress conditions or at acidic pH.[1][6][7]
-
Chitin Synthase 2 (Chs2p): Essential for the synthesis of the primary septum during cytokinesis. Its activity is vital for cell division.[6][7][8]
-
Chitin Synthase 3 (Chs3p): Synthesizes the majority of the cell's chitin, which is located in the chitin ring at the base of the bud and distributed throughout the lateral cell wall.[2][5]
This document provides detailed application notes and protocols for studying the effects of a generic Chitin Synthase Inhibitor 1 (CSI1) in Saccharomyces cerevisiae cultures.
Mechanism of Action of Chitin Synthase Inhibitors
Chitin synthase inhibitors disrupt the synthesis of chitin by targeting the catalytic activity of chitin synthase enzymes. The primary mechanisms of inhibition are:
-
Competitive Inhibition: The inhibitor molecule structurally resembles the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and competes for binding to the active site of the enzyme. This prevents the substrate from binding and inhibits chitin polymerization. Nikkomycins are a well-known class of competitive inhibitors.[8][9]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency.[9]
Signaling Pathways Regulating Chitin Synthesis
The primary regulatory pathway for chitin synthesis in response to cell wall stress is the Cell Wall Integrity (CWI) pathway.[10] This pathway is activated by various stresses, leading to the upregulation of genes involved in cell wall biosynthesis, including chitin synthases. Understanding this pathway is crucial when evaluating the cellular response to chitin synthase inhibitors.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of known chitin synthase inhibitors against different chitin synthases in S. cerevisiae and other fungi. This data can serve as a benchmark for evaluating novel inhibitors.
Table 1: Inhibitory Activity (IC50) of Various Compounds against Chitin Synthases
| Inhibitor | Target Enzyme | IC50 Value (µg/mL) | Organism | Citation |
| IMB-D10 | Chs1 | 17.46 ± 3.39 | Saccharomyces cerevisiae | [11][12] |
| IMB-D10 | Chs2 | 3.51 ± 1.35 | Saccharomyces cerevisiae | [11][12] |
| IMB-D10 | Chs3 | 13.08 ± 2.08 | Saccharomyces cerevisiae | [11][12] |
| IMB-F4 | Chs2 | 8.546 ± 1.42 | Saccharomyces cerevisiae | [13] |
| IMB-F4 | Chs3 | 2.963 ± 1.42 | Saccharomyces cerevisiae | [13] |
| Ursolic Acid | Chs2 | 0.184 | Saccharomyces cerevisiae | [12] |
| N,N'-bis(2-phenylethyl)urea | Chs1 | 14 | Candida albicans | [12] |
| Polyoxin D | Chs1 | 15 | Candida albicans | [12] |
Table 2: Inhibitor Constant (Ki) of Known Chitin Synthase Inhibitors
| Inhibitor | Target Enzyme | Ki Value (µM) | Organism | Citation |
| Nikkomycin Z | Chs2 | 1.5 | Candida albicans | [12] |
| Polyoxin D | Chs2 | 3.2 | Candida albicans | [12] |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from a high-throughput, non-radioactive assay that measures the amount of synthesized chitin captured on a Wheat Germ Agglutinin (WGA)-coated plate.[4][11][14]
A. Preparation of Crude Enzyme Extract
-
Grow S. cerevisiae cells in YPD medium to an OD600 of 1-2.[11]
-
Harvest cells by centrifugation at 1,500 x g for 15 minutes at 4°C.[11]
-
Wash the cell pellet once with sterile, cold ultrapure water.[11]
-
Resuspend the cells in ice-cold 100 mM Tris-HCl (pH 7.5) buffer containing a protease inhibitor cocktail.[11]
-
Disrupt the cells by vortexing with acid-washed glass beads for 10 cycles of 1 minute on, 1 minute on ice.[11]
-
Centrifuge the broken cell suspension at 1,500 x g for 15 minutes to remove cell debris. The supernatant contains the crude enzyme extract.[11]
-
(Optional) For activation of zymogenic forms (especially Chs1 and Chs2), the extract can be treated with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[4][15]
B. Chitin Synthase Assay
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 50 µg/mL WGA in PBS overnight at room temperature.[4][11]
-
Washing: Wash the plate three times with ultrapure water.[4]
-
Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature. Wash three times with ultrapure water.[4]
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM GlcNAc, 8 mM UDP-GlcNAc, and 3.2 mM CoCl₂ (or another optimal divalent cation).[12]
-
Add 50 µL of the reaction mixture to each well.
-
Add 2 µL of the test inhibitor (CSI1) at various concentrations (dissolved in DMSO). For the control, add 2 µL of DMSO.[4]
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.[4]
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.[4]
-
Washing: Stop the reaction by washing the plate six times with ultrapure water.[4]
-
Detection:
-
Analysis: Calculate the percentage of inhibition for each concentration of CSI1 and determine the IC50 value.
Protocol 2: Yeast Growth Inhibition Assay
This protocol determines the effect of CSI1 on the growth of S. cerevisiae.
-
Grow a culture of S. cerevisiae overnight in YPD medium at 30°C.
-
In a 96-well plate, add 180 µL of fresh YPD medium to each well.
-
Add 20 µL of CSI1 at various concentrations (prepared as a 10x stock) to the wells. Include a vehicle control (e.g., DMSO).
-
Inoculate each well with 10 µL of the overnight yeast culture diluted to an OD600 of 0.1.
-
Incubate the plate at 30°C in a microplate reader with shaking.
-
Measure the OD600 every 30 minutes for 24-48 hours.
-
Analysis: Plot the growth curves for each concentration. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of CSI1 that significantly inhibits growth.[16]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the viability of yeast cells after treatment with CSI1.
-
Treat yeast cells with various concentrations of CSI1 as described in the growth inhibition assay for a defined period (e.g., 6 hours).
-
Harvest 100 µL of the cell culture by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of PBS containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate at 37°C for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Centrifuge the cells and discard the supernatant.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the control (untreated) cells.[17]
Visualizations
Conclusion
The study of chitin synthase inhibitors in Saccharomyces cerevisiae provides a powerful model system for the discovery and characterization of novel antifungal agents. The protocols and data presented here offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of compounds like this compound. By systematically evaluating the in vitro enzymatic inhibition, impact on cell growth and viability, and understanding the interplay with cellular signaling pathways, researchers can effectively advance the development of new therapeutics targeting the fungal cell wall.
References
- 1. Saccharomyces cerevisiae chitin biosynthesis activation by N-acetylchitooses depends on size and structure of chito-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin synthesis in Saccharomyces cerevisiae in response to supplementation of growth medium with glucosamine and cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chitin synthases in yeast and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chitin synthase 1, an auxiliary enzyme for chitin synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application of Chitin Synthase Inhibitors in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls and the exoskeletons of arthropods, but is absent in vertebrates and plants.[1][2] This makes the enzyme responsible for its synthesis, chitin synthase (CHS), an attractive and specific target for the development of fungicides and insecticides in agriculture.[2][3] Chitin synthase inhibitors disrupt the formation of chitin, leading to weakened fungal cell walls or compromised insect exoskeletons, ultimately resulting in the death or reduced viability of the target organism.[4] This document provides detailed application notes, experimental protocols, and efficacy data for the use of chitin synthase inhibitors in agricultural research.
Application Notes
Chitin synthase inhibitors are broadly categorized into two main groups based on their application:
-
Fungicides: These compounds are used to control the growth of pathogenic fungi that can cause significant crop yield losses.[4] By inhibiting chitin synthesis, these fungicides disrupt the integrity of the fungal cell wall, leading to cell lysis and preventing the spread of infection.[4][5] Notable examples of chitin synthase inhibitors with antifungal activity include polyoxins and nikkomycins, which are peptidyl nucleoside antibiotics that act as competitive inhibitors of chitin synthase.[5]
-
Insecticides: This group of inhibitors, which includes benzoylphenylureas like diflubenzuron (B1670561) and lufenuron, targets the larval stages of insect pests.[6][7] By interfering with chitin synthesis, these insecticides disrupt the molting process, leading to the formation of a defective cuticle and ultimately, larval mortality.[6][7] This targeted approach offers effective pest control with minimal impact on non-target organisms.[4]
The specificity of chitin synthase inhibitors to fungi and insects makes them a valuable tool in integrated pest management (IPM) programs, offering a more environmentally friendly alternative to broad-spectrum pesticides.[7]
Quantitative Data Summary
The following tables summarize the efficacy of various chitin synthase inhibitors against key agricultural fungal pathogens and insect pests.
Table 1: Inhibitory Activity of Antifungal Chitin Synthase Inhibitors
| Inhibitor | Target Organism | IC50 Value | Reference(s) |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | [1] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [1] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [8] |
| Polyoxin D | Candida albicans (CaChs2) | 3.2 µM (Ki) | [5] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [1] |
Table 2: Efficacy of Insecticidal Chitin Synthase Inhibitors (Benzoylphenylureas)
| Inhibitor | Target Pest | LC50/EC50 Value | Reference(s) |
| Hexaflumuron | Ephestia figulilella (Raisin Moth) | 95.38 ppm (EC50) | [9] |
| Lufenuron | Ephestia figulilella (Raisin Moth) | 379.21 ppm (EC50) | [9] |
| Hexaflumuron | Leptinotarsa decemlineata (Colorado Potato Beetle) | 0.79 mg ai/L (LC50) | [9] |
| Lufenuron | Leptinotarsa decemlineata (Colorado Potato Beetle) | 27.3 mg ai/L (LC50) | [9] |
| Novaluron | Rhynchophorus ferrugineus (Red Palm Weevil) | 14.77 ppm (LD50) | [10] |
| NK-17 | Spodoptera exigua (Beet Armyworm) | 3.38 mg/L (LC50) | [11] |
| Hexaflumuron | Spodoptera exigua (Beet Armyworm) | 6.54 mg/L (LC50) | [11] |
| Chlorfluazuron | Spodoptera exigua (Beet Armyworm) | 9.09 mg/L (LC50) | [11] |
| NK-17 | Plutella xylostella (Diamondback Moth) | 1.36 times more toxic than hexaflumuron | [11] |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-based)
This high-throughput assay measures the inhibition of chitin synthase activity by quantifying the amount of newly synthesized chitin captured on a Wheat Germ Agglutinin (WGA)-coated plate.[1][8]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (e.g., 100 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 20 mg/mL in Tris-HCl)
-
Fungal mycelia (e.g., Sclerotinia sclerotiorum)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Liquid nitrogen
-
Trypsin solution (e.g., 80 µg/mL in extraction buffer)
-
Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.[1][8]
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP (Horseradish Peroxidase conjugated WGA) solution (e.g., 1 mg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5).[1]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature.[8]
-
Washing: Vigorously shake out the WGA solution and wash the plate three times with ultrapure water.[8]
-
Blocking: Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature to prevent non-specific binding.[3]
-
Enzyme Preparation:
-
Harvest fresh fungal mycelia by centrifugation.[1]
-
Wash the mycelia twice with sterile ultrapure water.[1]
-
Freeze the washed mycelia in liquid nitrogen and grind to a fine powder.[1]
-
Resuspend the powdered mycelia in ice-cold extraction buffer.[1]
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.[1]
-
Stop the trypsin digestion by adding soybean trypsin inhibitor.[1]
-
Centrifuge the extract and collect the supernatant containing the crude chitin synthase enzyme solution.[1]
-
-
Enzymatic Reaction:
-
Empty the blocking solution from the plate.[3]
-
Add 50 µL of the reaction mixture to each well.[8]
-
Add 2 µL of the test inhibitor compound at various concentrations (or solvent for control) to the respective wells.[8]
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.[8]
-
Incubate the plate on a shaker at 30°C for 3 hours.[8]
-
-
Washing: Stop the reaction by washing the plate six times with ultrapure water.[8]
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.[1]
-
Wash the plate six times with ultrapure water.[1]
-
Add 100 µL of TMB substrate solution to each well.[1]
-
Monitor color development and stop the reaction with a stop solution.
-
Measure the optical density (OD) at 450 nm using a microplate reader.[8]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antifungal Activity Assay (Mycelial Growth Rate Method)
This method evaluates the in vitro antifungal activity of chitin synthase inhibitors by measuring the inhibition of mycelial growth of a target fungus.[1]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Test inhibitor compounds
-
Solvent (e.g., 10% acetone (B3395972) containing 0.1% Tween-80)[1]
-
Fungal culture (e.g., Fusarium graminearum, Botrytis cinerea)
-
Cork borer
-
Incubator
Procedure:
-
Preparation of Drug-Containing Medium:
-
Inoculation:
-
Using a sterile cork borer, take a mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc at the center of each drug-containing PDA plate.
-
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (containing only the solvent) reaches a specified diameter.
-
Data Collection: Measure the diameter of the fungal colony in each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.
Insecticidal Activity Assay (Leaf Dip Bioassay)
This bioassay is used to determine the toxicity of chitin synthase inhibitors to leaf-feeding insect larvae.[12]
Materials:
-
Host plant leaves (e.g., cabbage, castor)
-
Test inhibitor compounds (e.g., benzoylphenylureas)
-
Solvent (e.g., acetone)
-
Non-ionic surfactant (e.g., Triton X-100)
-
Petri dishes or ventilated containers
-
Filter paper
-
Insect larvae of a specific instar (e.g., 3rd instar Spodoptera litura)
-
Controlled environment chamber
Procedure:
-
Insect Rearing: Rear the target insect species on a suitable artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).[12]
-
Insecticide Preparation:
-
Leaf Treatment:
-
Bioassay Setup:
-
Place a treated leaf disc in each Petri dish lined with moist filter paper.
-
Introduce a specific number of insect larvae into each dish.
-
-
Incubation: Maintain the bioassay containers in a controlled environment chamber.
-
Data Collection: Record larval mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula and perform probit analysis to determine the LC50 values.[12]
Visualizations
Fungal Chitin Biosynthesis and Inhibition Pathway
Caption: Fungal chitin biosynthesis pathway and the site of action for competitive inhibitors.
Insect Chitin Biosynthesis and Inhibition Pathway
Caption: Insect chitin biosynthesis pathway and the mode of action for benzoylphenylurea (B10832687) inhibitors.
General Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for the screening and development of novel chitin synthase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jeb.co.in [jeb.co.in]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Chitin Synthase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As chitin is absent in mammals, its biosynthetic pathway represents a prime target for the development of novel antifungal agents with high selectivity and low toxicity. Chitin synthase (CHS) is the key enzyme in this pathway, catalyzing the polymerization of N-acetylglucosamine (GlcNAc). Chitin Synthase Inhibitor 1 (CSI1), a novel spiro[pyrrolidine-2,3'-quinolin]-2'-one derivative, has demonstrated potent inhibitory activity against fungal chitin synthase, emerging as a promising candidate for antifungal drug development.
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). Additionally, we present a summary of its inhibitory activity and an overview of the key signaling pathways regulating chitin synthesis in fungi.
Data Presentation
In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of pathogenic fungi. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Strain Information | MIC (µg/mL) |
| Candida albicans | ATCC 76615 | 4[1] |
| Candida albicans | Fluconazole-resistant ATCC 76615R | 32[1] |
| Candida albicans | Micafungin-resistant ATCC 76615R | 32[1] |
| Aspergillus fumigatus | GIMCC 3.19 | 4[1] |
| Aspergillus fumigatus | Fluconazole-resistant GIMCC 3.19R | 32[1] |
| Aspergillus flavus | ATCC 16870 | 8[1] |
| Aspergillus flavus | Fluconazole-resistant ATCC 16870R | 16[1] |
| Cryptococcus neoformans | ATCC 32719 | 8[1] |
| Cryptococcus neoformans | Fluconazole-resistant ATCC 32719R | 32[1] |
Note: Data is compiled from in vitro studies. The clinical significance of these findings is yet to be fully established.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27)
This protocol is designed for determining the MIC of this compound against yeast species such as Candida spp. and Cryptococcus spp.
1. Preparation of CSI1 Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
The final concentration of the solvent in the assay should not exceed a level that affects fungal growth (typically ≤1%).
2. Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells 2 through 12 of each row to be tested.
-
Add 200 µL of the CSI1 stock solution (at twice the highest desired final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as the growth control (drug-free), and well 12 as the sterility control (medium only).
3. Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (1 through 11). The final volume in each well will be 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
Read the plates visually or using a microplate reader at 490 nm.
-
The MIC is the lowest concentration of CSI1 at which a significant inhibition of growth (typically ≥50% reduction) is observed compared to the growth control well.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38)
This protocol is for determining the MIC of this compound against filamentous fungi such as Aspergillus spp.
1. Preparation of CSI1 Stock Solution and Microdilution Plates:
-
Follow steps 1 and 2 from Protocol 1.
2. Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.
3. Inoculation and Incubation:
-
Follow step 4 from Protocol 1. Incubation times may need to be extended depending on the growth rate of the fungus (e.g., 48-72 hours).
4. MIC Determination:
-
The MIC for filamentous fungi is defined as the lowest concentration of the antifungal agent that prevents any discernible growth (100% inhibition).
Signaling Pathways and Experimental Workflows
Fungal Cell Wall Integrity Signaling Pathways
The synthesis of chitin is a highly regulated process, controlled by several interconnected signaling pathways that respond to cell wall stress. Understanding these pathways is crucial for elucidating the mechanism of action of chitin synthase inhibitors and potential resistance mechanisms. The primary pathways involved are the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[2][3]
Caption: Fungal cell wall integrity signaling pathways regulating chitin synthesis.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the MIC of a novel antifungal compound like this compound.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
Application Notes and Protocols: Experimental Use of Chitin Synthase Inhibitor 1 in Drug-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal infections poses a significant threat to global health. The fungal cell wall, a unique structure absent in humans, presents an attractive target for novel antifungal therapies. Chitin (B13524), a crucial polysaccharide component of the fungal cell wall, is synthesized by chitin synthase (CHS) enzymes. Inhibition of this process can compromise fungal cell integrity, leading to growth arrest and cell death. Chitin Synthase Inhibitor 1 (CSI-1) is a potent and selective inhibitor of CHS, demonstrating significant in vitro activity against a broad spectrum of fungi, including clinically relevant drug-resistant strains.[1]
These application notes provide a comprehensive overview of the experimental use of CSI-1 in drug-resistant fungi. This document details the inhibitory activity of CSI-1, protocols for its in vitro evaluation, and its potential for synergistic interactions with existing antifungal agents.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound (CSI-1).
Table 1: In Vitro Inhibitory Activity of this compound (CSI-1)
| Parameter | Value | Source Organism/Enzyme | Reference |
| IC50 | 0.12 mM | Chitin Synthase (CHS) | [1][2][3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of CSI-1 Against Susceptible and Drug-Resistant Fungi
| Fungal Species | Strain Information | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 76615 | 4 | [1] |
| Candida albicans | ATCC 76615R (Fluconazole-resistant) | 32 | [1] |
| Candida albicans | ATCC 76615R' (Micafungin-resistant) | 32 | [1] |
| Aspergillus fumigatus | GIMCC 3.19 | 4 | [1] |
| Aspergillus fumigatus | GIMCC 3.19R (Fluconazole-resistant) | 32 | [1] |
| Aspergillus flavus | ATCC 16870 | 8 | [1] |
| Aspergillus flavus | ATCC 16870R (Fluconazole-resistant) | 16 | [1] |
| Cryptococcus neoformans | ATCC 32719 | 8 | [1] |
| Cryptococcus neoformans | ATCC 32719R (Fluconazole-resistant) | 32 | [1] |
Table 3: Hypothetical Synergistic Activity of CSI-1 with Conventional Antifungals Against Drug-Resistant Fungi (Illustrative)
Note: The following data is for illustrative purposes to demonstrate how results from a checkerboard synergy assay would be presented. Specific Fractional Inhibitory Concentration Index (FICI) values for CSI-1 in combination with other antifungals were not available in the reviewed literature.
| Fungal Species | Strain Information | Combination | MIC of CSI-1 in Combination (µg/mL) | MIC of Second Agent in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans | Fluconazole-resistant | CSI-1 + Fluconazole (B54011) | 8 | 16 | 0.5 | Synergy |
| Aspergillus fumigatus | Caspofungin-resistant | CSI-1 + Caspofungin | 8 | 0.25 | 0.5 | Synergy |
Signaling Pathways and Mechanisms of Action
CSI-1 targets chitin synthase, a critical enzyme for the synthesis of chitin, an essential component of the fungal cell wall. Inhibition of chitin synthesis disrupts cell wall integrity, leading to fungal cell death. In drug-resistant fungi, particularly those resistant to echinocandins (which target β-1,3-glucan synthesis), a compensatory mechanism often involves the upregulation of chitin synthesis to maintain cell wall stability. This upregulation is typically mediated by the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin signaling pathways. By inhibiting chitin synthase, CSI-1 can counteract this compensatory mechanism, potentially restoring susceptibility to other antifungal agents.
Caption: Fungal cell wall integrity and compensatory chitin synthesis pathway.
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol describes a non-radioactive, high-throughput assay to determine the inhibitory activity of CSI-1 on chitin synthase.
Materials:
-
Fungal strain of interest (e.g., drug-resistant Candida albicans)
-
Yeast extract peptone dextrose (YPD) broth
-
Liquid nitrogen
-
Glass beads (acid-washed)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
Protease inhibitor cocktail
-
Trypsin solution (0.08 mg/mL in extraction buffer)
-
Soybean trypsin inhibitor (0.12 mg/mL in extraction buffer)
-
96-well microtiter plates (WGA-coated)
-
Premixed solution: 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 3.2 mM CoCl₂ in 50 mM Tris-HCl (pH 7.5)
-
CSI-1 stock solution (in DMSO)
-
DMSO (vehicle control)
-
WGA-HRP solution (1 µg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Tetramethylbenzidine (TMB) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Fungal Cell Extract: a. Culture the fungal strain in YPD broth to mid-log phase. b. Harvest cells by centrifugation and wash with sterile water. c. Disrupt the cells by vortexing with glass beads in liquid nitrogen. d. Resuspend the cell powder in ice-cold extraction buffer containing a protease inhibitor cocktail. e. Activate the zymogenic form of chitin synthase by incubating with trypsin solution at 30°C for 30 minutes. f. Stop the reaction by adding soybean trypsin inhibitor. g. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Chitin Synthase Inhibition Assay: a. To each well of a WGA-coated 96-well plate, add 48 µL of the trypsin-pretreated cell extract. b. Add 2 µL of CSI-1 solution at various concentrations (or DMSO for control). c. Initiate the reaction by adding 50 µL of the premixed solution. d. Incubate the plate on a shaker at 30°C for 3 hours. e. Wash the plate six times with ultrapure water to stop the reaction. f. Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes. g. Wash the plate six times with ultrapure water. h. Add 100 µL of TMB substrate and incubate until color develops. i. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: a. Calculate the percentage of inhibition for each CSI-1 concentration compared to the DMSO control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the CSI-1 concentration.
Caption: Workflow for the in vitro chitin synthase activity assay.
Protocol 2: Antifungal Susceptibility Testing (AST) - Broth Microdilution
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Materials:
-
Fungal isolate (drug-resistant strain)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
CSI-1 stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate on SDA or PDA to ensure purity and viability. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. c. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Drug Dilution: a. Prepare serial twofold dilutions of CSI-1 in RPMI-1640 in a 96-well plate. b. Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. Read the plate visually or with a microplate reader at 530 nm. b. The MIC is the lowest concentration of CSI-1 that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free control.
Protocol 3: Checkerboard Assay for Synergy Testing
This protocol is used to determine the in vitro interaction between CSI-1 and another antifungal agent (e.g., fluconazole or caspofungin).
Materials:
-
Same as for AST protocol, plus the second antifungal agent.
Procedure:
-
Plate Setup: a. In a 96-well plate, prepare serial dilutions of CSI-1 along the rows and the second antifungal agent along the columns. This creates a matrix of drug combinations. b. Include a row and a column with each drug alone to determine their individual MICs.
-
Inoculation and Incubation: a. Inoculate the plate with the fungal suspension as described in the AST protocol. b. Incubate under the same conditions.
-
Data Analysis and FICI Calculation: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B. d. Interpret the FICI value:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1.0
- Indifference: 1.0 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Caption: Workflow for the checkerboard synergy testing assay.
Conclusion
This compound represents a promising candidate for the development of new antifungal therapies, particularly for combating drug-resistant fungal infections. Its targeted mechanism of action against an essential fungal-specific pathway provides a strong rationale for its further investigation. The protocols outlined in this document provide a framework for the in vitro characterization of CSI-1's activity and its potential for synergistic interactions with existing antifungal drugs. Further studies are warranted to explore its in vivo efficacy and to fully elucidate its therapeutic potential.
References
In Vivo Efficacy of Chitin Synthase Inhibitors in Murine Models of Fungal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of chitin (B13524) synthase inhibitors using mouse models of systemic fungal infections. These guidelines are intended to offer a framework for researchers to design and execute robust preclinical evaluations of this promising class of antifungal agents.
Introduction to Chitin Synthase Inhibitors
Chitin is an essential structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability.[1] Unlike mammalian cells, fungi rely on the continuous synthesis of chitin for their survival and growth, making the enzyme responsible for its production, chitin synthase, an attractive target for antifungal drug development.[1] Chitin synthase inhibitors disrupt the integrity of the fungal cell wall by blocking the polymerization of N-acetylglucosamine into chitin chains.[1] This targeted mechanism of action suggests a high therapeutic index with potentially minimal off-target effects in humans.[2]
Prominent examples of chitin synthase inhibitors include the nikkomycins (e.g., Nikkomycin (B1203212) Z) and the polyoxins, which act as competitive inhibitors by mimicking the substrate UDP-N-acetylglucosamine.[2][3] Preclinical studies in mouse models are a critical step in evaluating the in vivo efficacy and therapeutic potential of these inhibitors against various fungal pathogens.
Signaling Pathways
Inhibition of chitin synthesis triggers cellular stress responses in fungi, primarily activating the Cell Wall Integrity (CWI) signaling pathway. This pathway attempts to compensate for cell wall damage by upregulating the expression of chitin synthase and other cell wall biosynthetic genes. Understanding this pathway is crucial for interpreting efficacy data and anticipating potential mechanisms of fungal resistance.
Experimental Workflow for In Vivo Efficacy Testing
A generalized workflow for assessing the in vivo efficacy of chitin synthase inhibitors is outlined below. This workflow can be adapted for different fungal pathogens and specific research questions.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments. These should be adapted based on the specific fungal pathogen and chitin synthase inhibitor being investigated.
Murine Model of Disseminated Candidiasis
This model is suitable for evaluating the efficacy of chitin synthase inhibitors against systemic Candida albicans infections.
-
Animal Model:
-
Mouse Strain: BALB/c or C57BL/6 mice, 4-6 weeks old, 20-22 grams.
-
Housing: House up to 5 animals per cage under pathogen-free conditions with sterile bedding, water, and chow.
-
-
Immunosuppression (Optional but Recommended):
-
Administer cyclophosphamide (B585) via subcutaneous injection. For BALB/c mice, a common regimen is 250 mg/kg on day 0 and 200 mg/kg on day 4 relative to infection.
-
-
Inoculum Preparation:
-
Culture Candida albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar (SDA) at 37°C.
-
Harvest yeast cells and wash with sterile saline or Phosphate Buffered Saline (PBS).
-
Adjust the cell concentration to the desired inoculum (e.g., 1 x 10^6 cells/mL for a 1 x 10^5 cells/mouse dose).
-
Confirm the viability and concentration of the inoculum by plating serial dilutions on SDA.
-
-
Infection Procedure:
-
Inject 0.1 mL of the fungal suspension into the lateral tail vein of each mouse.
-
-
Treatment Protocol:
-
Test Article: Prepare the chitin synthase inhibitor in a suitable vehicle.
-
Control Groups: Include a vehicle-only control group and a positive control group (e.g., fluconazole).
-
Administration: Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses and frequencies. For example, Nikkomycin Z has been administered orally twice daily.[4]
-
-
Efficacy Endpoints:
-
Survival: Monitor mice daily for morbidity and mortality for a defined period (e.g., 21-30 days).
-
Fungal Burden: At specified time points, euthanize a subset of mice, aseptically harvest organs (kidneys, brain, etc.), homogenize the tissues, and plate serial dilutions on SDA to determine the Colony Forming Units (CFU) per gram of tissue.[3]
-
Murine Model of Pulmonary Aspergillosis
This model is relevant for assessing treatments against invasive aspergillosis.
-
Animal Model:
-
Mouse Strain: BALB/c mice, 20-22 grams.
-
-
Immunosuppression:
-
Administer cyclophosphamide (e.g., 250 mg/kg on day -2 and 200 mg/kg on day +3 relative to infection) and cortisone (B1669442) acetate (B1210297) (e.g., 200 mg/kg on day -2 and day +3).
-
-
Inoculum Preparation:
-
Culture Aspergillus fumigatus to obtain conidia.
-
Prepare a suspension of conidia in sterile PBS with 0.1% Tween 80.
-
-
Infection Procedure:
-
Expose mice to an aerosolized suspension of A. fumigatus conidia in an inhalation chamber.
-
-
Treatment and Efficacy Assessment:
-
Follow a similar treatment and endpoint analysis protocol as described for the candidiasis model, with a focus on fungal burden in the lungs.
-
Murine Model of Coccidioidomycosis
This model is used for evaluating therapies against Coccidioides species.
-
Animal Model:
-
Mouse Strain: C57BL/6 or Swiss-Webster mice.
-
-
Inoculum Preparation:
-
Prepare a suspension of Coccidioides immitis or C. posadasii arthroconidia.
-
-
Infection Procedure:
-
Treatment and Efficacy Assessment:
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo studies of Nikkomycin Z, a well-characterized chitin synthase inhibitor.
Table 1: Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis [10]
| Treatment Group (Dose, Route, Frequency, Duration) | Mean Lung Fungal Burden (log10 CFU) ± SD | % of Mice with No Fungal Growth in Lungs |
| Placebo | 4.44 ± 1.2 | 16.7% |
| Nikkomycin Z (20 mg/kg/day, oral, BID, 7 days) | 2.6 ± 1.6 | 16.7% |
| Nikkomycin Z (40 mg/kg/day, oral, BID, 7 days) | 1.5 ± 1.5 | 0% |
| Nikkomycin Z (80 mg/kg/day, oral, BID, 7 days) | 0.45 ± 1.1 | 83.3% |
| Nikkomycin Z (160 mg/kg/day, oral, BID, 7 days) | 0.45 ± 1.1 | 83.3% |
Table 2: Efficacy of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis (High Inoculum) [9]
| Treatment Group (Dose, Route, Frequency, Duration) | Mean Lung Fungal Burden (log10 CFU) | Mean Liver Fungal Burden (log10 CFU) | Mean Spleen Fungal Burden (log10 CFU) |
| Control (Water) | 5.1 | 4.8 | 5.5 |
| Fluconazole (100 mg/kg/day, gavage, QD, 5 days) | 3.0 | 3.5 | 3.8 |
| Nikkomycin Z (200 mg/kg/day, oral in water, ad libitum, 5 days) | 1.7 | 2.3 | 3.8 |
| Nikkomycin Z (600 mg/kg/day, oral in water, ad libitum, 5 days) | 0.6 | 1.7 | 3.3 |
| Nikkomycin Z (2000 mg/kg/day, oral in water, ad libitum, 5 days) | 0.6 | 1.7 | 3.4 |
Table 3: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis [7]
| Treatment Group (Dose, Route, Frequency, Duration) | Survival Rate (%) | % of Mice with Sterilized Brains |
| Untreated Control | 11% | 0% |
| Fluconazole (100 mg/kg/day, gavage, QD, 12 days) | 50% | 20% |
| Nikkomycin Z (30 mg/kg/day, oral in water, ad libitum, 12 days) | 70% | 86% |
| Nikkomycin Z (100 mg/kg/day, oral in water, ad libitum, 12 days) | 90% | 89% |
| Nikkomycin Z (300 mg/kg/day, oral in water, ad libitum, 12 days) | 100% | 80% |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the in vivo evaluation of chitin synthase inhibitors in murine models of fungal infections. Robust and well-designed preclinical studies are essential for advancing our understanding of these targeted antifungal agents and for guiding their development towards clinical applications. The use of standardized models and endpoints will facilitate the comparison of data across different studies and contribute to the successful translation of promising inhibitors from the laboratory to the clinic.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modeling nikkomycin Z dosing and pharmacology in murine pulmonary coccidioidomycosis preparatory to phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Modeling Nikkomycin Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Synergy Testing with Chitin Synthase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antifungal resistance poses a significant threat to global health, necessitating the development of innovative therapeutic strategies. Combination therapy, which utilizes the synergistic effects of multiple antifungal agents, is a promising approach to enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. Chitin (B13524), a vital component of the fungal cell wall that is absent in mammals, represents a key target for selective antifungal drugs. Chitin synthase inhibitors disrupt the integrity of the fungal cell wall by blocking the synthesis of this essential polysaccharide. When combined with other antifungal agents, particularly those that also target the cell wall, chitin synthase inhibitors can exhibit powerful synergistic effects.
Mechanism of Action and Rationale for Synergy
Chitin synthase is a crucial enzyme that catalyzes the polymerization of N-acetylglucosamine to form chitin, a fundamental structural component of the fungal cell wall.[1][2][3] By inhibiting this enzyme, chitin synthase inhibitors compromise the structural integrity of the fungus, leading to cell stress and potential lysis.[1][2]
The primary rationale for synergistic combinations lies in the simultaneous disruption of multiple critical cellular pathways. For instance, combining a chitin synthase inhibitor with an echinocandin, which inhibits β-(1,3)-glucan synthesis (another essential cell wall component), creates a dual assault on the fungal cell wall.[4] This multi-target approach can overwhelm the fungus's ability to compensate for the damage, leading to enhanced antifungal activity.[4]
Data Presentation: In Vitro Synergistic Interactions
The following table summarizes the in vitro synergistic effects of various chitin synthase inhibitors in combination with other antifungal drug classes. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions, with a value of ≤ 0.5 typically indicating synergy.[4]
| Chitin Synthase Inhibitor | Combination Antifungal | Fungal Species | FICI Value |
| Nikkomycin Z | Caspofungin | Candida albicans (biofilms) | ≤ 0.5 |
| Micafungin | Candida albicans (biofilms) | ≤ 0.5 | |
| Caspofungin | Candida parapsilosis (biofilms) | Synergy observed | |
| Micafungin | Candida parapsilosis (biofilms) | Synergy observed | |
| Voriconazole | Candida albicans | Synergy observed | |
| Amphotericin B | Candida albicans | No interaction | |
| IMB-D10 | Caspofungin | Saccharomyces cerevisiae | ≤ 0.5 |
| IMB-F4 | Caspofungin | Saccharomyces cerevisiae | ≤ 0.5 |
Note: While "Chitin synthase inhibitor 1" is a specific chemical entity, published data on its synergistic interactions were not identified in the initial search. The table highlights the potential for synergy within this class of inhibitors, primarily demonstrated by the well-studied compound Nikkomycin Z and the novel inhibitors IMB-D10 and IMB-F4.[4]
Experimental Protocols
Checkerboard Microdilution Assay
This method is widely used to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antifungal agent stock solution (e.g., an azole or echinocandin)
-
RPMI 1640 medium
-
Fungal inoculum
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent (e.g., DMSO) and then dilute further in RPMI 1640 medium to the desired starting concentrations.
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of this compound to the wells in the first column and perform two-fold serial dilutions across the rows.
-
Add 50 µL of the highest concentration of the second antifungal agent to the wells in the first row and perform two-fold serial dilutions down the columns. This creates a matrix of varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 and adjust the turbidity to a 0.5 McFarland standard.[4] Dilute the suspension to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[5]
-
Inoculation: Inoculate each well with 100 µL of the prepared fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[4]
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control.
-
Calculation of FICI:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents alone and in combination.
Materials:
-
Sterile culture tubes or flasks
-
This compound
-
Second antifungal agent
-
RPMI 1640 medium
-
Fungal inoculum
-
Plating medium (e.g., Sabouraud Dextrose Agar)
-
Incubator and shaker
Protocol:
-
Preparation of Test Solutions: Prepare tubes with RPMI 1640 medium containing the desired concentrations of each antifungal agent alone and in combination. Include a drug-free growth control.[4]
-
Inoculum Preparation: Prepare a fungal inoculum and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL in each tube.[4]
-
Incubation: Incubate the tubes at 35°C with constant agitation.[4]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates. Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antifungal concentration and the combination.
-
Interpretation of Results:
-
Synergy: A ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[6]
-
Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL between the combination and the least active single agent.
-
Visualizations
Caption: Mechanism of synergy between a chitin synthase inhibitor and an echinocandin.
Caption: Experimental workflow for the checkerboard microdilution assay.
References
Troubleshooting & Optimization
Solubility issues with Chitin synthase inhibitor 1 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with Chitin (B13524) synthase inhibitor 1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Chitin synthase inhibitor 1 in aqueous solutions?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its solubility is highly dependent on the specific aqueous buffer, pH, and temperature. For instance, in a 10% DMSO/90% saline solution, its solubility is approximately 10 mg/mL. In a solution of 10% DMSO in corn oil, the solubility is around 5 mg/mL.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The poor aqueous solubility of this compound is due to its chemical structure. If you are observing poor dissolution, it could be due to several factors including an inappropriate solvent system, incorrect pH of the buffer, or the concentration of the inhibitor being too high for the chosen solvent.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is soluble in various organic solvents. It is soluble in DMSO at a concentration of 49 mg/mL and in ethanol (B145695) at 12 mg/mL. When preparing stock solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.
This is a common issue when the final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Evaluate DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 1% in your aqueous solution. If your current concentration is higher, consider reducing it or performing serial dilutions.
-
Adjust Inhibitor Concentration: If precipitation persists, the concentration of this compound may be too high for the chosen aqueous system. Try reducing the final concentration of the inhibitor.
-
Incorporate Surfactants: For in vivo studies, the use of a surfactant can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of 2.5 mg/mL. Another option is 10% DMSO, 90% corn oil with a solubility of 5 mg/mL.
Quantitative Solubility Data
| Solvent System | Solubility (mg/mL) | Reference |
| 10% DMSO / 90% Saline | 10 | |
| 10% DMSO / 90% Corn Oil | 5 | |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | 2.5 | |
| DMSO | 49 | |
| Ethanol | 12 |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Aqueous Solution:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution of 10 mg/mL.
-
Initial Dilution: Add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of saline (0.9% NaCl). This results in a 1 mg/mL solution in 10% DMSO/90% saline.
-
Observation: Vortex the solution gently and observe for any precipitation. If the solution remains clear, it is ready for use.
-
Troubleshooting: If a precipitate forms, refer to the troubleshooting guide above. You may need to lower the final concentration or incorporate additional solubilizing agents.
Signaling Pathway Context:
Chitin synthase is a key enzyme in the fungal cell wall biosynthesis pathway. Inhibiting this enzyme disrupts the integrity of the cell wall, leading to fungal cell death.
Caption: Inhibition of chitin synthesis pathway.
Technical Support Center: Optimizing Chitin Synthase Inhibitor 1 (CSI-1) Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chitin (B13524) Synthase Inhibitor 1 (CSI-1) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of CSI-1 concentration for your specific research needs.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems associated with the use of Chitin Synthase Inhibitor 1.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Cytotoxicity | CSI-1 concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations and narrow down to the effective, non-lethal dose. |
| Off-target effects of the inhibitor. | Use the lowest effective concentration possible to minimize off-target effects[1]. Consider using a structurally related but inactive compound as a negative control to confirm the observed effects are due to chitin synthase inhibition[1]. | |
| Inconsistent or No Inhibitory Effect | CSI-1 concentration is too low. | Increase the concentration of CSI-1. Refer to published literature for typical effective concentrations of similar inhibitors. An IC50 value of 0.12 mM has been reported for a chitin synthase inhibitor[2][3]. |
| Instability of CSI-1 in culture media. | Prepare fresh stock solutions of CSI-1 for each experiment. Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment[4]. | |
| Cell line is resistant to the inhibitor. | Ensure your cell line expresses the target chitin synthase. Some cell lines may have intrinsic resistance mechanisms. | |
| Precipitation of CSI-1 in Culture Media | Poor solubility of the inhibitor. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare a more dilute stock solution if necessary. Hydrophobic compounds may have solubility issues[1]. |
| High Variability Between Replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding density across all wells. Use precise pipetting techniques for adding CSI-1. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (CSI-1) functions by blocking the activity of chitin synthase, a key enzyme responsible for the synthesis of chitin. Chitin is an essential structural component of the cell wall in fungi and the exoskeleton of arthropods[5][6]. By inhibiting this enzyme, CSI-1 disrupts cell wall integrity, leading to cell lysis and death in susceptible organisms[6][7].
Q2: What is a typical starting concentration for CSI-1 in a cell culture experiment?
A2: A good starting point is to perform a dose-response experiment covering a wide range of concentrations, for instance, from nanomolar to micromolar. For a potent and selective chitin synthase inhibitor, an IC50 (half-maximal inhibitory concentration) of 0.12 mM has been reported[3]. Therefore, a concentration range bracketing this value would be appropriate for initial experiments.
Q3: How should I prepare and store CSI-1 stock solutions?
A3: CSI-1 should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q4: How can I determine the optimal concentration of CSI-1 for my specific cell line?
A4: The optimal concentration can be determined by performing a dose-response assay. This involves treating your cells with a serial dilution of CSI-1 and measuring a relevant biological endpoint, such as cell viability, proliferation, or a specific marker of chitin synthase inhibition. The goal is to identify the lowest concentration that produces the desired effect without causing significant cytotoxicity[1].
Q5: What are some potential off-target effects of CSI-1?
A5: Like many small molecule inhibitors, CSI-1 may have off-target effects, especially at higher concentrations. These can include inhibition of other enzymes or disruption of unrelated cellular processes. To mitigate this, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments[1].
Experimental Protocols
Detailed Protocol for Dose-Response Assay to Determine Optimal CSI-1 Concentration
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of CSI-1 on a fungal cell line.
1. Materials:
-
Fungal cell line of interest
-
Appropriate liquid growth medium
-
This compound (CSI-1)
-
DMSO (or other suitable solvent)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the fungal cells to the mid-logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a background control.
-
Incubate the plate under optimal growth conditions for the cells to adhere and stabilize (typically a few hours).
-
-
Preparation of CSI-1 Dilutions:
-
Prepare a 10 mM stock solution of CSI-1 in DMSO.
-
Perform a serial dilution of the CSI-1 stock solution in the cell culture medium to create a range of working concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest CSI-1 concentration).
-
-
Treatment:
-
Carefully remove the medium from the wells containing the cells.
-
Add 100 µL of the prepared CSI-1 dilutions to the respective wells.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
3. Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the CSI-1 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value[8].
Quantitative Data Summary Table:
| CSI-1 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 1000 | 5.2 ± 1.1 |
| 500 | 15.8 ± 2.5 |
| 250 | 35.1 ± 3.2 |
| 125 | 51.3 ± 4.1 |
| 62.5 | 78.9 ± 5.5 |
| 31.25 | 95.4 ± 3.8 |
| 15.6 | 98.2 ± 2.9 |
| 0 (Vehicle Control) | 100 ± 2.1 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing CSI-1 concentration using a dose-response assay.
Caption: Signaling pathways regulating chitin synthesis and the inhibitory action of CSI-1.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Overcoming Precipitation of Chitin Synthase Inhibitor 1 (Nikkomycin Z) in Media
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a specific focus on preventing and resolving precipitation of the inhibitor in media. For the purposes of this guide, "Chitin Synthase Inhibitor 1" refers to Nikkomycin Z , a well-characterized and commonly used inhibitor.
Frequently Asked Questions (FAQs)
Q1: My Nikkomycin Z solution precipitated after I diluted my DMSO stock into my aqueous experimental media. What is the primary cause of this?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic compounds. This "solvent-shift" precipitation occurs because Nikkomycin Z is significantly more soluble in organic solvents like DMSO and methanol (B129727) than in aqueous solutions.[1][2][3] When the high-concentration DMSO stock is introduced into the aqueous media, the local concentration of the inhibitor can exceed its solubility limit in the mixed solvent system, leading to the formation of a precipitate.
Q2: What is the recommended procedure for preparing a stable aqueous working solution of Nikkomycin Z from a DMSO stock?
A2: To minimize precipitation, it is crucial to employ a careful dilution technique. The recommended protocol involves adding the DMSO stock solution dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred.[4] This method promotes rapid mixing and dispersion of the inhibitor, preventing the formation of localized high concentrations that can lead to precipitation.
Q3: I've observed a decrease in the inhibitory activity of my Nikkomycin Z working solution over time. What could be the reason?
A3: A decline in inhibitory activity often suggests degradation of the Nikkomycin Z molecule.[4] Several factors can contribute to this instability. It is important to review the storage conditions of both your stock and working solutions. Stock solutions of Nikkomycin Z in DMSO are stable for up to two weeks at 4°C and for six months at -80°C.[4][5] It is highly recommended to avoid repeated freeze-thaw cycles.[4] For aqueous working solutions, it is best practice to prepare them fresh before each experiment to ensure maximum potency.[4]
Q4: Can adjusting the pH of my media improve the solubility of Nikkomycin Z?
A4: Yes, pH can influence the solubility of Nikkomycin Z. It has been noted to be more stable under acidic conditions.[6] For instance, in some susceptibility testing protocols, the RPMI 1640 medium was adjusted to a pH of 6 to enhance the stability of Nikkomycin Z.[6] If you are experiencing solubility issues, consider adjusting the pH of your buffer. However, it is advisable to first test this on a small aliquot to ensure compatibility with your experimental system and to avoid any adverse effects on your cells or assay.
Troubleshooting Guide
Issue: Precipitate formation in Nikkomycin Z working solution.
This troubleshooting guide will walk you through a series of steps to identify the cause of precipitation and provide solutions to resolve it.
Caption: Troubleshooting workflow for Nikkomycin Z precipitation.
Data Presentation
Table 1: Solubility and Stability of Nikkomycin Z
| Parameter | Value | Reference |
| Solubility | ||
| Water | 5 mg/mL | [7] |
| Methanol | Soluble | [1][2][3] |
| DMSO | Soluble | [1][2][3] |
| Stock Solution Stability (in DMSO) | ||
| at -80°C | 6 months | [4][5] |
| at -20°C | 1 month | [5] |
| at 4°C | 2 weeks | [4] |
| Aqueous Working Solution | Prepare fresh before use | [4] |
Experimental Protocols
Protocol 1: Preparation of Nikkomycin Z Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of Nikkomycin Z in DMSO and a ready-to-use aqueous working solution while avoiding precipitation.
Materials:
-
Nikkomycin Z powder
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium (pH adjusted to ~6.0 if necessary)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO): a. Weigh the desired amount of Nikkomycin Z powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 6 months).[4][5]
-
Working Solution Preparation (e.g., 10 µg/mL in aqueous media): a. Bring an aliquot of the DMSO stock solution and the aqueous buffer to room temperature. b. In a sterile tube, place the required volume of the aqueous buffer. c. Begin vigorously vortexing the aqueous buffer. d. While vortexing, slowly add the required volume of the Nikkomycin Z DMSO stock solution dropwise into the buffer.[4] e. Continue vortexing for an additional 30 seconds to ensure homogeneity. f. If the working solution is to be used in cell culture, it can be sterilized by filtration through a 0.22 µm filter.[5] g. Use the freshly prepared working solution immediately for your experiment.
Note: If precipitation is still observed, consider lowering the final working concentration or slightly increasing the percentage of DMSO in the final solution (if experimentally permissible).
Signaling Pathway and Mechanism of Action
Nikkomycin Z functions as a competitive inhibitor of the enzyme chitin synthase.[2][5] This enzyme is crucial for the biosynthesis of chitin, a vital structural component of the fungal cell wall. By mimicking the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), Nikkomycin Z binds to the active site of chitin synthase, thereby blocking the polymerization of GlcNAc units into chitin chains.[5][6] The resulting disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.[6]
Caption: Mechanism of action of Nikkomycin Z on the chitin synthesis pathway.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nikkomycin Z = 90 HPLC 59456-70-1 [sigmaaldrich.com]
Stability of Chitin synthase inhibitor 1 in DMSO stock solution
Welcome to the Technical Support Center for Chitin synthase inhibitor 1 (CSI-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CSI-1 in DMSO stock solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound in DMSO under the following conditions:
To maintain the integrity of the compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: My this compound has precipitated out of the DMSO stock solution. What should I do?
A2: Precipitation can occur, especially after storage at low temperatures. To redissolve the inhibitor, you can gently warm the vial to 37°C and vortex or sonicate the solution.[2] Visually inspect the solution to ensure that all precipitate has dissolved before use. If precipitation persists, it may indicate that the solution is oversaturated.
Q3: I am observing a decrease in the inhibitory activity of my CSI-1 working solution. What could be the cause?
A3: A decline in inhibitory activity can be attributed to several factors, including degradation of the inhibitor. Key factors that can influence the stability of CSI-1 in solution include:
-
Improper Storage: Ensure that stock solutions are stored at the recommended temperatures and protected from light.[2]
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation. Aliquoting stock solutions is highly recommended.[2]
-
pH of Aqueous Solutions: The stability of CSI-1 in aqueous buffers can be pH-dependent. It is advisable to prepare fresh working solutions from the DMSO stock for each experiment.[2]
-
Contaminants: Ensure that all solvents and buffers are of high purity and free from contaminants that could catalyze degradation.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation upon dilution into aqueous buffer.
-
Cause: The inhibitor has low aqueous solubility, and the rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause it to precipitate.
-
Solution:
-
Dropwise Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing.[2] This rapid mixing helps to keep the compound in solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous working solution as low as possible (ideally ≤1%) to minimize solvent effects on your experiment.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer without the inhibitor.[2]
-
Issue 2: Inconsistent experimental results.
-
Cause: This could be due to degradation of the inhibitor in the stock solution, leading to a lower effective concentration.
-
Solution:
-
Verify Stock Solution Integrity: If you suspect degradation, it is recommended to prepare a fresh stock solution from solid compound.
-
Perform a Stability Check: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your stock solution over time (see Experimental Protocols section).
-
Use Aliquots: Always use single-use aliquots of your stock solution to avoid contamination and degradation from repeated handling of the main stock.
-
Quantitative Data on Stability
The stability of this compound in a DMSO stock solution is summarized in the table below.
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | 4°C | Up to 2 weeks | Recommended for short-term storage.[1] |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage.[1][2] |
| Aqueous Buffer | 4°C or Room Temperature | Not Recommended | It is best practice to prepare fresh for each experiment.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of the inhibitor required to prepare the desired volume of a 10 mM solution (Molecular Weight of CSI-1 is 409.87 g/mol ).
-
Weigh the calculated amount of the inhibitor and place it into a clean vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.
Protocol for Assessing Stock Solution Stability by HPLC
This protocol provides a general method to determine the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage under specified conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Time-Zero (T=0) Analysis:
-
Immediately after preparing the 10 mM stock solution, take an aliquot.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 10-100 µM) using the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC system and record the chromatogram. The peak area of the inhibitor at T=0 will serve as the baseline.
-
-
Sample Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., 4°C and -80°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Dilute and analyze the sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
References
Technical Support Center: Investigating Potential Off-Target Effects of Chitin Synthase Inhibitors in Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Chitin (B13524) Synthase Inhibitor 1 (CSI-1) and other related compounds in mammalian cell systems. While chitin synthase is not present in mammals, making it an attractive target for antifungal and insecticidal agents, the use of small molecule inhibitors in mammalian cell-based assays necessitates a thorough evaluation of potential off-target interactions.[1][2][3][4][5] This guide offers troubleshooting advice and detailed protocols to identify and characterize these unintended effects.
Frequently Asked Questions (FAQs)
Q1: Why should I be concerned about off-target effects of a chitin synthase inhibitor in mammalian cells if mammals do not have chitin synthase?
A1: While the primary target is absent in mammalian cells, small molecule inhibitors can bind to other proteins with similar structural motifs or binding pockets.[6] This can lead to unintended biological consequences, such as cytotoxicity, altered cell signaling, or changes in phenotype.[7] Some studies have even suggested that certain chitin synthesis inhibitors can promote liver cancer cell metastasis through off-target mechanisms.[8] Therefore, it is crucial to de-risk your findings by investigating potential off-target effects.
Q2: What are the common off-target protein families for small molecule inhibitors?
A2: Kinases are a major class of off-target proteins due to the conserved nature of the ATP-binding pocket.[7] Other common off-target families include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Computational approaches can be used to predict potential off-target interactions based on the chemical structure of the inhibitor.[6]
Q3: My compound is showing unexpected toxicity in my mammalian cell line. What is the first step to determine if this is an off-target effect?
A3: The first step is to perform a dose-response curve to determine the concentration at which the toxicity is observed.[9] Compare this to the concentration required for the desired effect in your primary (e.g., fungal) assay. A large difference may suggest an off-target effect. Additionally, testing the inhibitor in different mammalian cell lines can provide insights into whether the toxicity is cell-type specific.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of my intended target and not an off-target effect?
A4: A key strategy is to use a structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches such as target knockdown (e.g., using siRNA or shRNA) in your model system (if applicable) can help validate that the phenotype is a direct result of inhibiting the intended pathway. For off-target validation, a cellular thermal shift assay (CETSA) can be used to confirm direct binding of the compound to a suspected off-target protein in a cellular context.[7]
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound activity in cell-based assays.
-
Question: I am observing high variability in my experimental results between replicates. Could this be related to off-target effects?
-
Answer: While off-target effects can contribute to variability, it is first important to rule out issues with compound stability and solubility.[10] Small molecules can degrade in solution, precipitate, or interact with components of the cell culture media.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment where the compound is incubated in your assay media for the duration of your experiment and then analyzed for degradation (e.g., by HPLC).[10]
-
Check for Precipitation: Visually inspect your working solutions for any signs of precipitation. Thaw frozen stocks slowly and vortex thoroughly before use.[10]
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells.[11]
-
-
Issue 2: Observed phenotype does not align with the known function of chitin synthase.
-
Question: My chitin synthase inhibitor is causing changes in cell morphology and adhesion in my mammalian cell line. How do I begin to investigate the potential off-target responsible?
-
Answer: This suggests that your compound may be interacting with proteins involved in cytoskeletal regulation or cell adhesion signaling.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-target kinase interactions.[7] Many kinases are involved in regulating the cytoskeleton and cell adhesion.
-
Chemical Proteomics: Employ techniques like affinity chromatography using your compound as bait to pull down interacting proteins from cell lysates. These can then be identified by mass spectrometry.[7]
-
Orthogonal Assays: If a specific off-target is identified, confirm the interaction using a different assay format, such as a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[7]
-
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Profiling Data for CSI-1
| Kinase Target | % Inhibition at 1 µM CSI-1 | IC50 (µM) |
| Kinase A | 85% | 0.25 |
| Kinase B | 55% | 1.5 |
| Kinase C | 15% | > 10 |
| Kinase D | 92% | 0.1 |
This table illustrates how data from a kinase profiling screen can be presented to identify potent off-targets.
Table 2: Cytotoxicity of CSI-1 in Different Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| HEK293 | Human Embryonic Kidney | 25.8 |
| HeLa | Human Cervical Cancer | 15.2 |
| HepG2 | Human Liver Cancer | 8.9 |
This table shows how cytotoxicity data can be summarized to indicate potential cell-type specific off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement by a compound within a cell.
-
Cell Culture and Treatment: Culture your mammalian cell line of choice to ~80% confluency. Treat the cells with either the test compound (e.g., CSI-1) at the desired concentration or the vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Protocol 2: Kinase Profiling Assay (Radiometric)
This is a general protocol to screen a compound against a panel of kinases.
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Assay Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP (containing radioactive γ-³²P-ATP), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter paper, wash away the unincorporated γ-³²P-ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration and determine the IC50 values.
Visualizations
Caption: General workflow for investigating off-target effects.
Caption: Hypothetical off-target signaling pathway for CSI-1.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitin synthase, a fungal glycosyltransferase that is a valuable antifungal target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Chitin Synthase Inhibition Experiments
Welcome to the technical support center for chitin (B13524) synthase inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro chitin synthase inhibition results not correlating with my in vivo (e.g., whole-cell) results?
A1: Discrepancies between in vitro and in vivo data are a common challenge in antifungal drug discovery. Several factors can contribute to this phenomenon:
-
Cellular Compensation: Fungi possess a dynamic cell wall. When one component, such as β-1,3-glucan, is inhibited, the cell may trigger a compensatory increase in chitin production.[1][2] This can mask the effect of a chitin synthase inhibitor in whole-cell assays.
-
Compound Permeability: The inhibitor may not effectively penetrate the fungal cell wall or membrane to reach the intracellular chitin synthase enzyme in in vivo experiments.[1]
-
Inhibitor Efflux: Fungal cells can actively pump out the inhibitor, thereby reducing its intracellular concentration and efficacy.[1]
-
Zymogenicity: Many chitin synthases are synthesized as inactive zymogens that require proteolytic activation to become functional.[1] In vitro assays often include proteases to ensure maximum enzyme activity, which may not reflect the in vivo activation state of the enzyme.[1]
Q2: What are the potential causes of high background noise or false positives in my chitin synthase assay?
-
Non-specific Binding: In non-radioactive assays, the test compounds or other proteins in the crude enzyme preparation may bind non-specifically to the Wheat Germ Agglutinin (WGA)-coated plates.[1]
-
Endogenous Substrate: Crude enzyme preparations may contain endogenous UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase.[1][3] This can lead to chitin synthesis even without the addition of exogenous substrate, contributing to a high background signal.[1][3]
-
Inhibitor Precipitation: The test compound itself may precipitate under the assay conditions, which can scatter light and lead to a false-positive signal in spectrophotometric assays.[1]
Q3: My enzyme activity is low or undetectable. What should I do?
A3: Low or absent enzyme activity can be due to several factors related to the enzyme preparation and assay conditions:
-
Sub-optimal Assay Conditions: Chitin synthase activity is highly dependent on pH, temperature, and cofactor concentrations.[1] Ensure these parameters are optimized for your specific enzyme source.
-
Presence of Endogenous Inhibitors: Crude enzyme extracts may contain endogenous molecules that inhibit chitin synthase activity. Partial purification of the enzyme may be necessary to remove these inhibitors.[1]
-
Melanization of the Enzyme Extract: The enzyme extract may darken over time due to melanization, which can interfere with the assay. Adding a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer can help prevent this.[1][3]
Q4: I am observing high variability between my experimental replicates. How can I improve consistency?
-
Incomplete Mixing of Reagents: Ensure all components in the reaction wells are thoroughly mixed.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
-
Edge Effects in Microtiter Plates: The outer wells of a microtiter plate are more prone to evaporation, which can affect the reaction. To minimize this, avoid using the outer wells or incubate the plate in a humidified chamber.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in chitin synthase inhibition experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC₅₀ Values | Inhibitor instability in the assay buffer. | Verify the stability of your compound under the specific assay conditions (pH, temperature, time).[1] |
| Competitive vs. Non-competitive Inhibition. | The IC₅₀ of a competitive inhibitor is dependent on the substrate concentration. Determine the mechanism of inhibition to ensure consistent assay conditions. For example, Nikkomycin Z is a competitive inhibitor with respect to UDP-GlcNAc.[1][2] | |
| Inconsistent zymogen activation. | If using a protease like trypsin to activate the chitin synthase, ensure the pre-incubation step is consistent across all experiments.[1] | |
| Low Signal-to-Noise Ratio | Sub-optimal enzyme concentration. | Titrate the enzyme concentration to find a range where the reaction rate is linear over time.[1] |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient product formation without reaching a plateau. | |
| Inefficient detection. | Ensure the concentration of the detection reagent (e.g., WGA-HRP) and the substrate are optimal. |
Data Presentation
Optimal Conditions for Chitin Synthase Activity
| Parameter | Optimal Range | Source Organism Example | Citation |
| pH | 6.5 - 7.5 | Anopheles gambiae / Saccharomyces cerevisiae | [3][4] |
| Temperature | 30 - 44 °C | Anopheles gambiae / Sclerotinia sclerotiorum | [3][4] |
| Mg²⁺ Concentration | 1.0 - 4.0 mM | Anopheles gambiae | [4] |
| Dithiothreitol (DTT) | Required | Anopheles gambiae | [3][4] |
Inhibitory Activity (IC₅₀) of Known Chitin Synthase Inhibitors
| Inhibitor | Target Organism | IC₅₀ Value | Citation |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [4] |
| Nikkomycin Z | Anopheles gambiae CHS | > 2.5 µM (slight inhibition) | [5] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [5][6] |
| Compound 20 (Maleimide Derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | [5][6] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [5] |
Experimental Protocols
Non-Radioactive Chitin Synthase Activity Assay (WGA-Based)
This protocol is adapted from a method that utilizes the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin.[1][4][7][8]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
N-acetyl-D-glucosamine (GlcNAc)
-
Uridine diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc)
-
CoCl₂ or MgCl₂
-
Crude or purified chitin synthase enzyme extract
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Blocking:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM GlcNAc, 8 mM UDP-GlcNAc, and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration).[4][8]
-
Add 50 µL of the reaction mixture to each well.[4]
-
For inhibitor screening, add 2 µL of the test compound dissolved in a suitable solvent (e.g., DMSO). For the control, add 2 µL of the solvent.[4][8]
-
Initiate the reaction by adding 48 µL of the crude enzyme extract.[4][8]
-
-
Washing:
-
Detection:
-
Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.[4]
Mandatory Visualizations
Signaling Pathways
Caption: Cell Wall Integrity (CWI) signaling pathway in response to cell wall stress.
Caption: The Calcineurin-CrzA signaling pathway leading to increased chitin synthesis.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing DMSO toxicity in cell-based assays with Chitin synthase inhibitor 1
Welcome to the Technical Support Center for Chitin (B13524) Synthase Inhibitor 1 (CSI-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing DMSO toxicity and addressing common issues encountered during cell-based assays involving CSI-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chitin Synthase Inhibitor 1?
This compound targets and inhibits the activity of chitin synthase, a crucial enzyme for the synthesis of chitin.[1][2] Chitin is a vital structural component of the cell walls in fungi and the exoskeletons of arthropods.[1][2] Since mammals do not synthesize chitin, CSI-1 is expected to have low on-target toxicity in mammalian cells.[3][4]
Q2: Why is DMSO commonly used as a solvent for CSI-1, and what are the risks?
CSI-1 is often poorly soluble in aqueous solutions, and Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds for use in cell-based assays. However, DMSO is not biologically inert and can exert toxic effects on cells in a concentration- and time-dependent manner.[5] At high concentrations, DMSO can induce apoptosis, inhibit cell proliferation, and alter cellular signaling pathways, which can confound experimental results.[5][6]
Q3: What is the recommended maximum concentration of DMSO for cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1% (v/v).[5] However, the tolerance to DMSO is highly cell-line specific.[7] It is crucial to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not significantly affect cell viability or the experimental endpoint.[7]
Q4: Are there any alternatives to DMSO for dissolving CSI-1?
Yes, some alternatives to DMSO that are generally more biocompatible include zwitterionic liquids (ZIL), polyethylene (B3416737) glycol (PEG 400), and ethanol (B145695) in small amounts. However, the solubility of CSI-1 in these alternative solvents must be empirically determined.
Q5: What are the potential off-target effects of this compound in mammalian cells?
While CSI-1 is designed to be specific for chitin synthase, off-target effects are always a possibility for any small molecule. If you observe significant cytotoxicity in mammalian cell lines at concentrations where DMSO toxicity is ruled out, it may indicate that CSI-1 is interacting with other cellular targets.[8] In such cases, further investigation into the mechanism of cell death and off-target screening may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background toxicity in vehicle control wells (DMSO only). | The DMSO concentration is too high for the specific cell line being used. | Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration for your cells (see Experimental Protocols section). Ensure the final DMSO concentration is uniform across all wells, including the vehicle control. |
| CSI-1 precipitates when added to the cell culture medium. | The aqueous solubility of CSI-1 is low, and the final DMSO concentration is not sufficient to keep it in solution. | Increase the final DMSO concentration slightly, but do not exceed the predetermined toxic threshold for your cells. Prepare a more concentrated stock of CSI-1 in DMSO to minimize the volume added to the medium. |
| No observable inhibitory effect of CSI-1 on the intended biological process. | The concentration of CSI-1 is too low. The inhibitor has degraded over time. The compound is not reaching its intracellular target. | Increase the concentration of CSI-1, ensuring the DMSO concentration remains constant. Prepare fresh working solutions of CSI-1 from a frozen stock for each experiment. Consider using cell lines with higher permeability or assays with permeabilized cells if target engagement is an issue. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent incubation times. Degradation of CSI-1 stock solution. | Standardize cell seeding protocols and ensure a consistent cell number in each well. Precisely control all incubation times. Aliquot CSI-1 stock solutions and avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: DMSO Cytotoxicity in Various Cancer Cell Lines
The following table summarizes the cytotoxic effects of DMSO at different concentrations and exposure times on several human cancer cell lines, as determined by MTT assay. Data is presented as percent reduction in cell viability.
| Cell Line | DMSO Concentration | 24h Viability Reduction | 48h Viability Reduction | 72h Viability Reduction |
| HepG2 | 0.3125% | Minimal | Minimal | Minimal |
| 0.625% | Minimal | Minimal | 33.6% ± 5.1 | |
| 2.5% | 41.6% ± 5.8 | 42.8% ± 4.3 | Not Reported | |
| Huh7 | ≤1.25% | Minimal | Minimal | Minimal |
| 2.5% | Minimal | 31.7% ± 3.9 | 46.6% ± 1.09 | |
| 5% | 49.1% ± 0.35 | 62.7% ± 5.4 | 93.29% ± 0.3 | |
| Leukemic Cells | <2% | Not significant | Not significant | Not significant |
| (Molt-4, Jurkat, U937, THP1) | ≥2% | Significant | Significant | Significant |
*Data adapted from multiple sources.[6] "Minimal" indicates a viability reduction of less than 30%.
Table 2: General Recommendations for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Expected Effect | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact on cell health. | Recommended for most applications. |
| 0.1% - 0.5% | May have minor effects on some sensitive cell lines. | Use with caution and after performing a tolerance assay. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[7] | Not recommended for most long-term experiments. |
| > 1.0% | Significant cytotoxicity and interference with cellular processes are likely.[7] | Avoid for most cell-based assays. |
Experimental Protocols
Protocol 1: DMSO Tolerance Assay using MTT
This protocol determines the maximum non-toxic concentration of DMSO for a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
DMSO Treatment: Prepare a serial dilution of DMSO in complete culture medium to achieve final concentrations ranging from 0.01% to 5% (v/v). Remove the old medium from the cells and add 100 µL of the DMSO-containing medium to the respective wells. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[9][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Place on a shaker for 10 minutes to ensure complete dissolution.[9]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plate
-
Plate-reading luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mixing and Incubation: Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity.
Visualizations
Caption: Workflow for determining the cytotoxic effects of DMSO on a cell line.
Caption: Simplified pathway of DMSO-induced apoptosis via caspase activation.
Caption: DMSO can inhibit the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. promega.com [promega.com]
Validation & Comparative
Validating the Target Specificity of Chitin Synthase Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Chitin (B13524) Synthase Inhibitor 1 (CSI 1), offering a direct comparison with other known chitin synthase inhibitors. We present supporting experimental data and detailed methodologies for key validation experiments to objectively assess the target specificity of CSI 1, a critical step in the drug development pipeline.
Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall and arthropod exoskeletons, yet it is absent in vertebrates. This makes chitin synthase (CHS), the enzyme responsible for its synthesis, an attractive target for novel antifungal and insecticidal agents. CSI 1 has emerged as a potent and selective inhibitor of this enzyme.[1]
Performance Comparison of Chitin Synthase Inhibitors
The efficacy of a drug candidate is fundamentally linked to its potency and selectivity. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for quantifying and comparing the performance of enzyme inhibitors. A lower value indicates greater potency. The table below summarizes the in vitro inhibitory activity of CSI 1 against chitin synthase and compares it with other well-characterized inhibitors.
| Inhibitor | Target Enzyme(s) | Organism | IC50 / Ki | Reference |
| Chitin synthase inhibitor 1 | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | IC50: 0.12 mM | [2] |
| Polyoxin B | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | IC50: 0.19 mM | [2] |
| Nikkomycin (B1203212) Z | Chitin Synthase 1 (Chs1), Chitin Synthase 3 (Chs3) | Candida albicans | IC50: 15 µM (CaChs1), 0.8 µM (CaChs2), 13 µM (CaChs3) | [3] |
| Polyoxin D | Chitin Synthase 1 (CaCHS1p), Chitin Synthase 2 (Chs2) | Candida albicans | Ki: 3.2 µM (Chs2) | [4] |
| IMB-D10 | Chitin Synthase 1 (Chs1), Chitin Synthase 2 (Chs2), Chitin Synthase 3 (Chs3) | Saccharomyces cerevisiae | IC50: 17.46 µg/mL (Chs1), 3.51 µg/mL (Chs2), 13.08 µg/mL (Chs3) | [5] |
| RO-09-3143 | Chitin Synthase 1 (CaChs1p) | Candida albicans | Ki: 0.55 nM | [5] |
The Fungal Chitin Biosynthesis Pathway
Understanding the biochemical pathway is crucial for contextualizing the mechanism of action of chitin synthase inhibitors. Chitin synthesis is a multi-step process that begins with the conversion of fructose-6-phosphate (B1210287) and culminates in the polymerization of N-acetylglucosamine monomers at the plasma membrane.
Fungal Chitin Biosynthesis Pathway and the point of inhibition by CSI 1.
Experimental Protocols for Target Validation
Validating that a compound's therapeutic effect is a direct consequence of modulating its intended target is a cornerstone of drug development. The following sections provide detailed protocols for key experiments designed to confirm the target specificity of this compound.
In Vitro Chitin Synthase Enzymatic Assay
This assay directly measures the inhibitory effect of CSI 1 on the enzymatic activity of chitin synthase. A non-radioactive, high-throughput method is described below.[6][7][8]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL)
-
Bovine Serum Albumin (BSA) blocking buffer (1% w/v in Tris-HCl)
-
Fungal cell culture for enzyme extraction
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Trypsin and Soybean Trypsin Inhibitor (for zymogen activation)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature.
-
Washing: Wash the plate three times with water to remove unbound WGA.
-
Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Enzyme Preparation:
-
Harvest fungal mycelia and wash with sterile water.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder.
-
Resuspend the powder in ice-cold extraction buffer.
-
(Optional) Activate the zymogenic form of chitin synthase by treating with trypsin, followed by inactivation of trypsin with soybean trypsin inhibitor.
-
Centrifuge the extract to obtain the crude enzyme solution in the supernatant.
-
-
Enzymatic Reaction:
-
Wash the blocked plate three times with water.
-
Add 50 µL of the reaction mixture to each well.
-
Add CSI 1 at various concentrations (and a vehicle control, e.g., DMSO).
-
Initiate the reaction by adding 50 µL of the crude enzyme extract.
-
Incubate the plate on a shaker at 30°C for 1-3 hours.
-
-
Detection:
-
Stop the reaction by washing the plate six times with water.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with water.
-
Add 100 µL of TMB substrate and monitor color development.
-
Stop the reaction with 100 µL of stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each CSI 1 concentration compared to the vehicle control and determine the IC50 value.
Workflow for the in vitro chitin synthase enzymatic assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as an inhibitor, can increase the thermal stability of the target protein.[9][10][11]
Materials:
-
Fungal cells or spheroplasts
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to chitin synthase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat intact fungal cells with various concentrations of CSI 1 or DMSO for a specified time.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures in a thermocycler to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble chitin synthase in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis: Quantify the band intensities to generate a melting curve for chitin synthase in the presence and absence of CSI 1. A shift in the melting temperature (Tm) to a higher value in the presence of the inhibitor indicates target engagement.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Validation using CRISPR-Cas9
Creating a knockout or mutant of the target protein is the gold standard for validating that the inhibitor's effect is target-dependent. If CSI 1 specifically targets chitin synthase, a strain lacking or having a mutated chitin synthase gene should exhibit increased resistance to the inhibitor.[4][12][13][14]
Procedure:
-
Design and Construction:
-
Design a guide RNA (gRNA) that specifically targets a conserved and functionally important region of the chitin synthase gene.
-
Clone the gRNA and the Cas9 nuclease into an appropriate expression vector for the target fungal species.
-
-
Fungal Transformation: Transform the fungal cells with the CRISPR-Cas9 construct.
-
Selection and Screening: Select for transformants and screen for the desired mutation (knockout or specific amino acid change) in the chitin synthase gene using PCR and sequencing.
-
Phenotypic Analysis:
-
Compare the growth and viability of the wild-type and the chitin synthase mutant strains in the presence of varying concentrations of CSI 1.
-
A significant increase in the minimum inhibitory concentration (MIC) for the mutant strain compared to the wild-type provides strong evidence that chitin synthase is the primary target of CSI 1.
-
Logical workflow for CRISPR-Cas9 based target validation.
Proteomic Profiling for Off-Target Identification
To further ensure the specificity of CSI 1, proteomic approaches can be employed to identify potential off-target interactions. Techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) can provide a global view of protein engagement by the inhibitor within the cell.[15][16][17] A significant change in the abundance or thermal stability of proteins other than chitin synthase could indicate off-target effects.
Conclusion
The validation of target specificity is a critical milestone in the development of any new therapeutic agent. The data presented in this guide demonstrates that this compound is a highly potent inhibitor of its intended target. The detailed experimental protocols provided offer a robust framework for researchers to independently verify these findings and further investigate the specificity of CSI 1. By employing a combination of enzymatic, cellular, and genetic approaches, the scientific community can build a comprehensive understanding of the mechanism of action of this compound, paving the way for its potential development as a novel antifungal or insecticidal agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CRISPR/Cas9 System for Targeted Genome Engineering in Free-Living Fungi: Advances and Opportunities for Lichenized Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Chitin Synthase Inhibitor 1 and Polyoxin B in the Control of Sclerotinia sclerotiorum
For Immediate Release
[City, State] – [Date] – In the ongoing battle against the devastating plant pathogen Sclerotinia sclerotiorum, the targeted inhibition of chitin (B13524) synthesis remains a important strategy for the development of effective fungicides. This report provides a detailed comparative guide on two such inhibitors: Chitin synthase inhibitor 1 (CSI1), a maleimide (B117702) derivative, and Polyoxin B, a well-established antifungal antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Chitin, a crucial component of the fungal cell wall, provides structural integrity and is essential for fungal growth and pathogenesis. Both CSI1 and Polyoxin B target chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. By disrupting this process, these inhibitors compromise the cell wall, leading to fungal cell death.
Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of these two compounds against the chitin synthase of Sclerotinia sclerotiorum has been quantitatively assessed, revealing differences in their direct inhibitory potential. The half-maximal inhibitory concentration (IC50) is a key metric in these evaluations.
| Inhibitor | Target Enzyme | IC50 (mM) | Reference |
| This compound (Maleimide compound 20) | Sclerotinia sclerotiorum Chitin Synthase | 0.12 | [1] |
| Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 0.19 | [1] |
In addition to direct enzyme inhibition, the overall antifungal activity is often measured by the effective concentration required to inhibit 50% of mycelial growth (EC50). While a direct comparative study of CSI1 and Polyoxin B on S. sclerotiorum mycelial growth was not identified, the following table presents EC50 values for maleimide compounds and Polyoxin B from separate studies. It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Organism | EC50 (µg/mL) | Reference |
| Maleimide Compound 4fh | Sclerotinia sclerotiorum | 2.47 | [2] |
| Polyoxin B | Alternaria kikuchiana (a different fungus) | Not specified in µg/mL, but 10µM inhibited >50% glucosamine (B1671600) incorporation | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and Polyoxin B act as competitive inhibitors of chitin synthase, binding to the active site of the enzyme and preventing its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), from binding. This leads to a halt in chitin polymerization and subsequent disruption of cell wall formation.
The regulation of chitin synthesis in fungi is a complex process governed by multiple signaling pathways. These pathways ensure that cell wall construction is coordinated with cell growth, division, and in response to environmental stresses. Key signaling cascades involved include the Mitogen-Activated Protein Kinase (MAPK) pathway and the calcium-calcineurin pathway. In Sclerotinia sclerotiorum, the MAPK signaling cascade, involving components like SsSte50, SsSte11, SsSte7, and Smk1, is crucial for mycelial growth, sclerotia development, and virulence.[4][5] Similarly, calcium signaling is known to play a role in the virulence of this pathogen.[6][7]
Below is a diagram illustrating the general chitin biosynthesis pathway and its regulation in filamentous fungi, which is applicable to Sclerotinia sclerotiorum.
Caption: Chitin biosynthesis pathway and its regulation in Sclerotinia sclerotiorum.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of chitin synthase isolated from Sclerotinia sclerotiorum.
1. Enzyme Preparation:
-
S. sclerotiorum mycelium is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for approximately 36 hours.[1]
-
Fungal cells are harvested by centrifugation and washed.[1]
-
The cells are then disrupted, typically by grinding in liquid nitrogen, to release the cellular contents.[1]
-
A crude enzyme extract containing chitin synthase is obtained by centrifugation to remove cell debris.
2. Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), N-acetyl-D-glucosamine (GlcNAc), UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and a cofactor such as CoCl₂.
-
The test compounds (this compound or Polyoxin B) are added to the wells at various concentrations.
-
The enzymatic reaction is initiated by adding the crude enzyme extract to each well.
-
The plate is incubated at 30°C for a set period (e.g., 3 hours) to allow for chitin synthesis.
-
The amount of synthesized chitin is quantified. A common method involves using wheat germ agglutinin (WGA) which specifically binds to chitin. The chitin-WGA complex can then be detected colorimetrically or fluorometrically.
-
The percentage of inhibition is calculated relative to a control without any inhibitor, and the IC50 value is determined.
Mycelial Growth Inhibition Assay
This assay evaluates the overall antifungal activity of the compounds on the growth of S. sclerotiorum.
1. Preparation of Fungal Cultures and Test Plates:
-
S. sclerotiorum is cultured on a solid medium such as Potato Dextrose Agar (PDA).
-
The test compounds are dissolved in a suitable solvent and added to the molten PDA at various concentrations.
-
The amended PDA is poured into Petri dishes.
2. Inoculation and Incubation:
-
A small plug of mycelium from an actively growing culture of S. sclerotiorum is placed in the center of each PDA plate.
-
The plates are incubated at a suitable temperature (e.g., 23°C) for a defined period.
3. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated by comparing the colony diameter in the presence of the inhibitor to that of a control plate without the inhibitor.
-
The EC50 value is then determined from the dose-response curve.
Below is a workflow diagram for a typical mycelial growth inhibition assay.
Caption: Experimental workflow for mycelial growth inhibition assay.
Conclusion
Both this compound and Polyoxin B demonstrate effective inhibition of Sclerotinia sclerotiorum chitin synthase. The available data suggests that the maleimide-based CSI1 may have a slightly lower IC50 value for direct enzyme inhibition compared to Polyoxin B. However, a comprehensive evaluation of their efficacy as fungicides requires further comparative studies on mycelial growth inhibition under standardized conditions. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to further investigate these and other chitin synthase inhibitors for the control of Sclerotinia sclerotiorum.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A MAP kinase cascade broadly regulates the lifestyle of Sclerotinia sclerotiorum and can be targeted by HIGS for disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Coupling Between Cell Wall Integrity Mediated by MAPK Kinases and SsFkh1 Is Involved in Sclerotia Formation and Pathogenicity of Sclerotinia sclerotiorum [frontiersin.org]
- 6. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effector of a necrotrophic fungal pathogen targets the calcium‐sensing receptor in chloroplasts to inhibit host resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antifungal Synergy: A Comparative Guide to Chitin Synthase Inhibitors in Combination with Azoles
For Immediate Release
In the face of mounting antifungal resistance, the scientific community is actively exploring combination therapies to enhance the efficacy of existing drugs. A promising strategy involves pairing chitin (B13524) synthase inhibitors with azole antifungals, a combination that targets both the fungal cell wall and cell membrane. This guide offers a comprehensive comparison of the synergistic effects of this combination, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Antifungal Activity
The synergy between chitin synthase inhibitors and azoles is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is a strong indicator of synergistic activity. The following table summarizes the in vitro synergistic effects of Nikkomycin Z in combination with fluconazole (B54011) and itraconazole (B105839) against various fungal pathogens.
| Fungal Species | Chitin Synthase Inhibitor | Azole Antifungal | MIC Range of Nikkomycin Z Alone (µg/mL) | MIC Range of Azole Alone (µg/mL) | Interaction (Interpretation) |
| Candida albicans | Nikkomycin Z | Fluconazole | 0.5 - 32 | 0.125 - >64 | Synergistic to Additive[1][2] |
| Candida albicans | Nikkomycin Z | Itraconazole | 0.5 - 32 | 0.03 - 4 | Synergistic to Additive[1] |
| Candida parapsilosis | Nikkomycin Z | Fluconazole | 1 - 4 | 0.5 - 8 | Synergistic to Additive[1][2] |
| Cryptococcus neoformans | Nikkomycin Z | Fluconazole | 0.5 - >64 | 0.5 - 16 | Synergistic to Additive[1][2] |
| Aspergillus fumigatus | Nikkomycin Z | Itraconazole | >64 | 0.03 - 4 | Marked Synergism[1] |
| Aspergillus flavus | Nikkomycin Z | Itraconazole | >64 | 0.03 - 4 | Marked Synergism[1] |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and fungal isolates.
Mechanism of Synergy: A Two-Pronged Attack
The enhanced antifungal effect of combining chitin synthase inhibitors with azoles stems from their distinct yet complementary mechanisms of action. Azoles inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to membrane stress.[3][4] In response to this stress, the fungus activates the Cell Wall Integrity (CWI) signaling pathway, which, among other responses, upregulates chitin synthesis to reinforce the compromised cell wall.[5][6][7][8]
By simultaneously introducing a chitin synthase inhibitor like Nikkomycin Z, this compensatory mechanism is blocked.[7] The fungal cell is thus subjected to a dual assault: a weakened cell membrane due to ergosterol depletion and an inability to repair its cell wall through increased chitin production. This leads to increased osmotic fragility, cell lysis, and ultimately, fungal cell death.
Experimental Protocols
The following is a detailed methodology for a checkerboard microdilution assay, a standard in vitro method for assessing antifungal synergy.
Checkerboard Microdilution Assay
This assay allows for the simultaneous testing of various concentrations of two antifungal agents to determine their combined effect.
Materials:
-
96-well microtiter plates
-
Antifungal stock solutions (e.g., Chitin Synthase Inhibitor, Azole)
-
Fungal inoculum, standardized to a 0.5 McFarland turbidity
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilutions: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium at concentrations four times the final desired concentrations.
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to each well of a 96-well plate.
-
Dispense 50 µL of each dilution of Drug A (e.g., Nikkomycin Z) along the x-axis.
-
Dispense 50 µL of each dilution of Drug B (e.g., Fluconazole) along the y-axis. This creates a matrix of drug combinations.
-
Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.
-
-
Inoculum Preparation: Dilute the standardized fungal suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[1]
-
Inoculation: Add 100 µL of the final fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until visible growth is observed in the growth control well.
-
Reading Results: The MIC is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Conclusion
The combination of chitin synthase inhibitors, exemplified by Nikkomycin Z, with azole antifungals demonstrates significant synergistic and additive effects against a range of clinically important fungal pathogens. This therapeutic strategy holds considerable promise for overcoming antifungal resistance and improving clinical outcomes. The provided experimental protocols offer a robust framework for further research into the synergistic potential of novel chitin synthase inhibitors. Future studies should focus on elucidating the precise FICI values for a broader range of fungal species and clinical isolates to guide the development of effective combination therapies.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
Genetic Validation of Chitin Synthase as a Strategic Antifungal Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antifungal resistance necessitates the exploration and validation of novel drug targets. Among these, chitin (B13524) synthase (CHS) emerges as a compelling candidate due to its essential role in fungal cell wall integrity and its absence in mammals, offering a promising therapeutic window. This guide provides a comprehensive comparison of the genetic validation of chitin synthase as an antifungal target, supported by experimental data and detailed methodologies.
Comparative Analysis of Chitin Synthase Gene Disruption
Genetic validation through the targeted disruption of CHS genes has been instrumental in elucidating their roles in fungal viability, morphogenesis, and virulence. Fungi typically possess multiple CHS genes, often belonging to different classes, with varying degrees of functional redundancy.[1][2] The following table summarizes the phenotypic consequences of deleting specific CHS genes in key pathogenic fungi.
| Fungal Species | Gene(s) Disrupted | Key Phenotypic Outcomes | Impact on Virulence | Reference(s) |
| Candida albicans | CHS1 | Essential for primary septum formation; deletion is lethal. | Essential for viability | [3] |
| CHS2, CHS8 (Class I) | Reduced in vitro chitin synthase activity; minor growth defects alone, but double deletion enhances cell lysis during polarized growth. | Important for cell integrity under stress | [3] | |
| CHS3 | Drastic reduction in cell wall chitin; hypersensitivity to cell wall stressors. | Attenuated | [4][5] | |
| CHS7 | Reduced chitin levels, similar to chs3Δ mutant. | Reduced | [5] | |
| Aspergillus fumigatus | chsA, chsC | No significant impact on chitin levels or cell wall stress responses. | Not directly involved | [6] |
| chsE, chsG | Associated with virulence. | Attenuated | [7] | |
| Quadruple mutant (ΔcsmA/csmB/F/D) | Disorganized mycelial cell wall structure. | Reduced | ||
| Cryptococcus neoformans | CHS3 | Defective in chitosan (B1678972) production; temperature sensitive; induces a hyperinflammatory host response. | Avirulent (but lethal due to host response) | [8][9][10] |
| Magnaporthe oryzae | CHS1 | Defective conidiogenesis (abnormal shape, lack of septum). | Reduced | [1] |
| CHS6 | Non-pathogenic. | Abolished | [1] | |
| CHS7 | Blocked in appressorium formation. | Reduced | [1] | |
| Fusarium asiaticum | CHS1 | Reduced chitin content and conidiation; increased sensitivity to osmotic stress; altered cell wall structure. | Reduced | [11] |
| Monascus purpureus | chs6 | Short and sparse aerial hyphae; reduced spore germination; altered mycelial morphology. | Not assessed | [12] |
| Botrytis cinerea | Bcchs1 | Reduced chitin content; cell wall weakening. | Reduced | [13] |
Quantitative Assessment of Antifungal Susceptibility
Genetic and chemical inhibition of chitin synthase not only directly impacts fungal growth but can also enhance the efficacy of other antifungal agents. This synergistic interaction is a promising strategy to combat resistance.
Inhibitory Concentrations of Chitin Synthase Inhibitors
| Compound | Target | Fungal Species | IC50 / MIC | Reference(s) |
| Nikkomycin Z | Chitin Synthase | Candida albicans | Varies by CHS isozyme | [14][15] |
| Polyoxin B | Chitin Synthase | Sclerotinia sclerotiorum | IC50 = 0.19 mM | |
| Compound 20 (maleimide derivative) | Chitin Synthase | Sclerotinia sclerotiorum | IC50 = 0.12 mM | |
| 2'-Benzoyloxycinnamaldehyde (2'-BCA) | Chitin Synthase 1 & 2 | Saccharomyces cerevisiae | IC50 = 54.9 & 70.8 µg/ml | [16] |
| 2'-bromo-cinnamaldehyde | Chitin Synthase 2 | Saccharomyces cerevisiae | IC50 = 26.6 µg/ml | [16] |
Synergistic Effects with Other Antifungals
The Fractional Inhibitory Concentration Index (FICI) is a common metric to evaluate drug interactions, with FICI ≤ 0.5 indicating synergy.
| Chitin Synthase Inhibitor | Combination Antifungal | Fungal Species | FICI Value | Reference(s) |
| Nikkomycin Z | Caspofungin | Saccharomyces cerevisiae | Synergistic | [14] |
| IMB-D10 | Caspofungin | Saccharomyces cerevisiae | ≤ 0.5 | [14] |
| IMB-F4 | Caspofungin | Saccharomyces cerevisiae | ≤ 0.5 | [14] |
Experimental Protocols
Gene Disruption via Homologous Recombination
This protocol outlines a general workflow for creating gene deletion mutants in fungi.
Caption: Workflow for fungal gene disruption.
RNA Interference (RNAi)-Mediated Gene Silencing
Checkerboard Synergy Assay
This microdilution assay is a standard method to quantify the interaction between two antimicrobial agents.[16][22][23][24][25]
Protocol:
-
Prepare Drug Dilutions: Serially dilute Drug A (e.g., a chitin synthase inhibitor) horizontally across a 96-well microtiter plate and Drug B (e.g., an azole or echinocandin) vertically down the plate.
-
Inoculate: Add a standardized fungal inoculum to each well.
-
Incubate: Incubate the plate under appropriate conditions.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth. Determine the MIC of each drug alone and in combination.
-
Calculate FICI: The Fractional Inhibitory Concentration Index is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret Results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Signaling Pathways and Compensatory Mechanisms
Inhibition of a primary cell wall component often triggers a compensatory response, primarily regulated by the Cell Wall Integrity (CWI) pathway.[26][27][28][29] Understanding this pathway is crucial for developing effective combination therapies. For instance, treatment with β-(1,3)-glucan synthase inhibitors like echinocandins often leads to an upregulation of chitin synthesis as a survival mechanism.[4][15][30][31]
Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Conclusion
The genetic validation of chitin synthase as an antifungal target is robust and well-documented across a range of pathogenic fungi. The essentiality of certain CHS genes for viability and virulence, coupled with the potential for synergistic interactions with existing antifungals, underscores the therapeutic promise of targeting this pathway. The detailed experimental protocols and an understanding of the compensatory signaling mechanisms provided in this guide offer a solid foundation for researchers and drug development professionals to advance the development of novel chitin synthase inhibitors.
References
- 1. Different Chitin Synthase Genes Are Required for Various Developmental and Plant Infection Processes in the Rice Blast Fungus Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
- 2. biotech.journalspub.info [biotech.journalspub.info]
- 3. Cell wall protection by the Candida albicans class I chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The chitin synthase genes chsA and chsC are not required for cell wall stress responses in the human pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genes and molecules involved in Aspergillus fumigatus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryptococcus neoformans Chitin Synthase 3 Plays a Critical Role in Dampening Host Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chitin synthase and its regulator protein are critical for chitosan production and growth of the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disruption of the chitin synthase gene CHS1 from Fusarium asiaticum results in an altered structure of cell walls and reduced virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of the Chitin Biosynthetic Pathway Results in Significant Changes in the Cell Growth Phenotypes and Biosynthesis of Secondary Metabolites of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | What Are the Functions of Chitin Deacetylases in Aspergillus fumigatus? [frontiersin.org]
- 15. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of an RNA interference (RNAi) gene knockdown protocol in the anaerobic gut fungus Pecoramyces ruminantium strain C1A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. journals.asm.org [journals.asm.org]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Novel Chitin Synthase Inhibitors: Structure-Activity Relationships and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, a unique structure absent in mammals, presents a prime target for the development of selective antifungal therapies. Chitin (B13524), a crucial polysaccharide component of this wall, is synthesized by the enzyme chitin synthase (CHS), making it an attractive target for novel drug discovery.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent classes of novel chitin synthase inhibitors: peptidyl nucleosides and maleimide (B117702) derivatives. Detailed experimental protocols and visual representations of key processes are included to support further research and development in this area.
Peptidyl Nucleoside Inhibitors: Polyoxins and Nikkomycins
Polyoxins and nikkomycins are naturally occurring peptidyl nucleoside antibiotics that act as potent competitive inhibitors of chitin synthase.[2] They mimic the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), thereby blocking the synthesis of chitin and disrupting fungal cell wall integrity.[3]
Structure-Activity Relationship of Peptidyl Nucleosides
The inhibitory activity of polyoxins and nikkomycins is highly dependent on their chemical structure. Key SAR findings are summarized below:
-
The Nucleoside Moiety: The uracil (B121893) base is a critical component for activity. Modifications to this structure generally lead to a decrease in inhibitory potency.
-
The Amino Acid Component: The nature of the amino acid side chain significantly influences activity. For instance, in nikkomycin (B1203212) Z, the pyridyl group on the homothreonine residue plays a crucial role in binding to the enzyme.[4] Modifications to this part of the molecule have been a major focus of synthetic efforts to improve efficacy.[2][5]
-
The Peptide Bond: The peptide linkage is essential for maintaining the correct conformation for binding to the active site of chitin synthase.
-
The N-Terminal Group: In some synthetic analogs, the N-terminal fatty acyl chain has been shown to be crucial for antimicrobial activity, likely by aiding in the penetration of the fungal cell membrane.[6]
| Compound/Analog | Key Structural Feature | Target Organism/Enzyme | IC50 | Reference |
| Polyoxin B | Peptidyl nucleoside | Sclerotinia sclerotiorum CHS | 0.19 mM | [7] |
| Nikkomycin Z | Peptidyl nucleoside with a pyridyl-homothreonine moiety | Candida albicans Chitin Synthase 1 (CaCS1) | 0.393 µg/ml | [5] |
| Nikkomycin Z Analog (with phenanthrene (B1679779) group) | Replacement of the pyridyl group with a phenanthrene group | Candida albicans Chitin Synthase 1 (CaCS1) | 0.31 µg/ml | [5] |
| Ugi Product Diastereomer 14 | Modified peptidyl nucleoside synthesized via Ugi reaction | Candida albicans Chitin Synthase 1 (CaCS1) | 3.69 µg/ml | [5] |
Maleimide Derivatives: A Promising Class of Synthetic Inhibitors
Recent research has identified maleimide derivatives as a potent new class of synthetic chitin synthase inhibitors.[7][8] These compounds offer the potential for broad-spectrum antifungal activity and can be readily synthesized and modified to explore their SAR.
Structure-Activity Relationship of Maleimide Derivatives
A study of 35 different maleimide derivatives has provided valuable insights into their SAR against chitin synthase from Sclerotinia sclerotiorum.[7]
-
Substituents on the Maleimide Ring: The presence and nature of substituents on the five-membered maleimide ring can significantly impact inhibitory activity.
-
The N-Phenyl Group: Modifications to the N-phenyl ring, including the position and electronic properties of substituents, are key determinants of potency. For example, electron-withdrawing groups at specific positions can enhance activity.
-
Hydrophobicity: The overall hydrophobicity of the molecule appears to play a role in its inhibitory effect.
| Compound | Key Structural Features | Target Organism/Enzyme | IC50 (mM) | Reference |
| Compound 20 | N-(4-chlorophenyl)-2,3-dimethylmaleimide | Sclerotinia sclerotiorum CHS | 0.12 | [7] |
| Polyoxin B (Control) | Peptidyl nucleoside | Sclerotinia sclerotiorum CHS | 0.19 | [7] |
| N-phenyl-maleimide | Unsubstituted N-phenyl group | Sclerotinia sclerotiorum CHS | >0.3 | [7] |
| N-(4-fluorophenyl)-maleimide | Fluorine at the 4-position of the N-phenyl ring | Sclerotinia sclerotiorum CHS | ~0.2 | [9] |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the enzymatic activity of chitin synthase by detecting the incorporation of N-acetylglucosamine (GlcNAc) into chitin, which is then captured on a Wheat Germ Agglutinin (WGA)-coated plate.
1. Enzyme Preparation:
-
Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.[7]
-
Harvest the mycelia by centrifugation and wash with ultrapure water.[7]
-
Disrupt the cells in liquid nitrogen and resuspend in an appropriate buffer.[7]
-
Prepare a crude enzyme extract by differential centrifugation.[7]
-
Activate the zymogenic form of chitin synthase by treating the extract with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.[7]
2. Assay Procedure:
-
Coat a 96-well microtiter plate with WGA.[7]
-
Add the reaction mixture containing the substrate (UDP-GlcNAc), GlcNAc, a cofactor (e.g., CoCl2), and the test compound at various concentrations to the wells.[7]
-
Initiate the reaction by adding the crude enzyme extract.[7]
-
Incubate the plate to allow for chitin synthesis.[7]
-
Wash the plate to remove unbound reagents.[7]
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate to detect the newly synthesized chitin.[7]
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance to quantify the amount of chitin produced.[7]
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[7]
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
-
Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) from a fresh culture.[3]
2. Assay Procedure:
-
Perform serial dilutions of the test compound in a suitable broth medium (e.g., RPMI 1640) in a 96-well plate.[3]
-
Add the fungal inoculum to each well.[3]
-
Incubate the plate under appropriate conditions for fungal growth.[3]
-
Determine the MIC by visual inspection or by measuring the optical density. The MIC is the lowest concentration of the compound that shows no visible growth.[3][10]
Visualizing Key Processes
To better understand the context of chitin synthase inhibition, the following diagrams illustrate a typical experimental workflow and the fungal cell wall integrity signaling pathway.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel nikkomycin analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 8. psecommunity.org [psecommunity.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Comparative Analysis of Chitin Synthase Inhibitor 1 Against Fungal Isoenzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Chitin (B13524) synthase inhibitor 1 (CSI-1) and its performance against fungal chitin synthase isoenzymes. While direct comparative data for CSI-1 against individual isoenzymes is limited, this document provides available quantitative data and a comparative analysis with other known inhibitors, supported by detailed experimental protocols and pathway diagrams.
Chitin, an essential polysaccharide absent in humans, is a cornerstone of the fungal cell wall, making its synthesis a prime target for antifungal drug development. Chitin synthase (CHS) enzymes, responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, exist as multiple isoenzymes in fungi, each playing distinct and sometimes essential roles in cell division, structural integrity, and virulence.[1] Chitin Synthase Inhibitor 1 (CSI-1), a novel spiro[pyrrolidine-2,3'-quinolin]-2'-one derivative, has emerged as a potent inhibitor of fungal chitin synthase, demonstrating significant antifungal activity.[2][3] This guide delves into the available data on CSI-1's efficacy and provides a broader context by comparing it with other inhibitors that have been characterized against specific CHS isoenzymes.
Quantitative Inhibitor Activity Data
The inhibitory potential of CSI-1 has been quantified against a general fungal chitin synthase preparation. To provide a comprehensive comparative landscape, the following tables summarize the available data for CSI-1 and other well-characterized chitin synthase inhibitors against total chitin synthase and specific isoenzymes from various fungal species.
Table 1: Inhibitory Activity of this compound and its Derivatives
| Inhibitor | Target Enzyme | Target Organism | IC50 | Ki | Notes |
| This compound | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | 0.12 mM[2][4][5] | - | Potent and selective inhibitor with broad-spectrum antifungal activity.[2] |
| Spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivative (Compound 8n) | Chitin Synthase (CHS) | Not Specified | 0.082 ± 0.013 mM[6] | - | Non-competitive inhibitor with strong antifungal activity against pathogenic fungi.[6] |
| Spiro[pyrrolidine-2,3'-quinolin]-2'-one derivative (Compound 4o) | Chitin Synthase (CHS) | Candida albicans (Docking study with CaChs2) | - | 0.14 mM[3][7] | Non-competitive inhibitor with strong affinity for CaChs2 in docking studies.[3][7] |
Table 2: Comparative Inhibitory Activity of Other Known Chitin Synthase Inhibitors Against Specific Isoenzymes
| Inhibitor | Target Enzyme | Target Organism | IC50 (µg/mL) | Ki | Notes |
| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 ± 3.39[8][9] | - | Broad-spectrum inhibitor of Chs1, Chs2, and Chs3.[8][9] |
| Chs2 | Saccharomyces cerevisiae | 3.51 ± 1.35[8][9] | - | ||
| Chs3 | Saccharomyces cerevisiae | 13.08 ± 2.08[8][9] | - | ||
| IMB-F4 | Chs1 | Saccharomyces cerevisiae | No inhibition observed[8][9] | - | Selective inhibitor of Chs2 and Chs3.[8][9] |
| Chs2 | Saccharomyces cerevisiae | 8.546 ± 1.42[8][9] | - | ||
| Chs3 | Saccharomyces cerevisiae | 2.963 ± 1.42[8][9] | - | ||
| Nikkomycin Z | Chs2 (CaChs2) | Candida albicans | - | 1.5 µM[5] | Competitive inhibitor with respect to UDP-GlcNAc. |
| Polyoxin D | Chs2 (CaChs2) | Candida albicans | - | 3.2 µM[5] | Competitive inhibitor with respect to UDP-GlcNAc. |
| RO-09-3143 | Chs1 (CaChs1p) | Candida albicans | - | 0.55 nM[8][10] | Highly specific, non-competitive inhibitor of CaChs1p.[10] |
Signaling Pathways and Experimental Workflow
To understand the context of chitin synthase inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used for inhibitor characterization.
The synthesis of chitin is a multi-step enzymatic process, culminating in the polymerization of UDP-GlcNAc by chitin synthases at the plasma membrane.
Inhibition of chitin synthesis can trigger the Cell Wall Integrity (CWI) pathway, a compensatory mechanism that upregulates the expression of cell wall biosynthetic genes, including other chitin synthases.
The inhibitory activity of CSI-1 and other compounds is typically determined using a non-radioactive, high-throughput assay that measures the amount of synthesized chitin.
Experimental Protocols
A detailed methodology is essential for the replication and validation of experimental results. The following is a representative protocol for a non-radioactive in vitro chitin synthase inhibition assay, adapted from methodologies reported for the characterization of novel chitin synthase inhibitors.[5][11]
Preparation of Crude Chitin Synthase Extract
-
Fungal Culture: Inoculate the desired fungal species (e.g., Sclerotinia sclerotiorum, Candida albicans, or Saccharomyces cerevisiae) in a suitable liquid medium (e.g., Potato Dextrose Broth) and culture until the mid-logarithmic growth phase is reached.
-
Cell Harvesting: Harvest the fungal mycelia or cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with sterile, ice-cold ultrapure water.
-
Cell Lysis: Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Resuspend the powdered cells in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Zymogen Activation (Optional but Recommended): To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL in extraction buffer) and incubate at 30°C for 30 minutes. Stop the trypsin digestion by adding a soybean trypsin inhibitor (e.g., 120 µg/mL in extraction buffer).
-
Clarification: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C to remove cell debris. The resulting supernatant contains the crude chitin synthase enzyme solution.
-
Storage: Store the crude enzyme extract in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
Non-Radioactive Chitin Synthase Inhibition Assay
This assay is based on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric detection.
-
Plate Coating:
-
Add 100 µL of WGA solution (50 µg/mL in sterile water) to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with ultrapure water to remove unbound WGA.
-
Block the wells by adding 200 µL of 1% (w/v) Bovine Serum Albumin (BSA) in Tris-HCl buffer and incubating for 1 hour at room temperature.
-
Wash the wells again three times with ultrapure water.
-
-
Enzymatic Reaction and Inhibition:
-
Prepare a 2x reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or an optimized concentration of Mg²⁺).
-
Prepare serial dilutions of this compound (and other test compounds) in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.
-
To each well of the WGA-coated plate, add:
-
50 µL of the 2x reaction mixture.
-
2 µL of the test inhibitor dilution (or DMSO for the vehicle control).
-
48 µL of the crude enzyme extract to initiate the reaction.
-
-
Include a "no enzyme" control to measure the background signal.
-
-
Incubation and Washing:
-
Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.
-
Stop the reaction by washing the plate six times with ultrapure water.
-
-
Detection:
-
Add 100 µL of WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (e.g., 1 µg/mL in Tris-HCl with 2% BSA) to each well.
-
Incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water to remove unbound conjugate.
-
Add 100 µL of a fresh 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution to each well.
-
Monitor the color development and measure the optical density (OD) at 650 nm using a microplate reader. Alternatively, stop the reaction with 50 µL of 2 M H₂SO₄ and measure the absorbance at 450 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average OD of the "no enzyme" control wells from the OD of all other wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (OD_inhibitor / OD_vehicle_control)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. While the available data confirms its potent inhibitory activity against fungal chitin synthase, further research is required to elucidate its specific inhibitory profile against the various chitin synthase isoenzymes present in pathogenic fungi. Such studies will be crucial for understanding its precise mechanism of action, predicting its spectrum of activity, and optimizing its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers undertaking these important investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating Antifungal Resistance: A Comparative Guide to Chitin Synthase Inhibitors and Existing Therapies
For Immediate Release
DATELINE: Shanghai, China – December 6, 2025 – In the ongoing battle against invasive fungal infections, the emergence of drug-resistant strains poses a significant threat to public health. Researchers and drug development professionals are increasingly focusing on novel therapeutic strategies, including the exploration of combination therapies. This guide provides a comprehensive comparison of a promising class of antifungals, Chitin (B13524) Synthase Inhibitors (CSIs), with established antifungal agents, focusing on cross-resistance and synergistic effects. Due to the limited public data on a specific compound designated as "Chitin Synthase Inhibitor 1," this guide will utilize Nikkomycin Z, a well-characterized CSI, as a representative of this class.
Chitin is an essential structural component of the fungal cell wall, absent in mammals, making it an ideal target for selective antifungal therapy.[1][2] Chitin synthase inhibitors function by disrupting the synthesis of this vital polysaccharide, leading to a weakened cell wall and ultimately, fungal cell death.[3] This unique mechanism of action suggests a low probability of cross-resistance with antifungal agents that target the cell membrane (azoles and polyenes) or other cell wall components (echinocandins).
Comparative Analysis of In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for Nikkomycin Z against various fungal pathogens, including strains with known resistance to other antifungal classes.
Table 1: MIC of Nikkomycin Z against Azole-Susceptible and -Resistant Candida Species
| Fungal Species | Azole Resistance Status | Nikkomycin Z MIC (µg/mL) | Reference |
| Candida albicans | Susceptible | 1 - 4 | [4] |
| Candida albicans | Resistant | 1 - 4 | [4] |
| Candida parapsilosis | Susceptible | 1 - 4 | [4] |
| Candida parapsilosis | Resistant | 1 - 4 | [4] |
| Candida tropicalis | Susceptible/Resistant | >64 | [4] |
| Candida krusei | Intrinsically Resistant | >64 | [4] |
| Candida glabrata | Susceptible/Resistant | >64 | [4] |
Table 2: Synergistic Interactions of Nikkomycin Z with Other Antifungals
The Fractional Inhibitory Concentration Index (FICI) is calculated to assess the nature of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy.
| Fungal Species | Combination Antifungal | FICI | Interpretation | Reference |
| Candida albicans | Caspofungin (biofilms) | ≤ 0.5 | Synergy | [1] |
| Candida albicans | Micafungin (biofilms) | ≤ 0.5 | Synergy | [1] |
| Candida parapsilosis | Caspofungin (biofilms) | Synergy Observed | Synergy | [1] |
| Candida parapsilosis | Micafungin (biofilms) | Synergy Observed | Synergy | [1] |
| Candida albicans | Voriconazole | Synergy | Synergy | [1] |
| Sporothrix globosa | Itraconazole | 0.37 | Synergy | [5] |
| Sporothrix shenckii | Itraconazole | 0.09 - 0.37 | Synergy | [5] |
| Aspergillus fumigatus | LY303366 (Echinocandin) | Synergy Observed | Synergy | [6] |
| Coccidioides immitis | LY303366 (Echinocandin) | ≤ 0.129 | Synergy | [6] |
The data indicates that Nikkomycin Z retains its activity against azole-resistant strains of Candida albicans and Candida parapsilosis.[4] Furthermore, significant synergy is observed when Nikkomycin Z is combined with echinocandins and azoles against a range of fungal pathogens, including those forming biofilms.[1][5][6] This suggests that a dual attack on the fungal cell wall, by inhibiting both chitin and β-(1,3)-glucan synthesis, is a highly effective strategy.[1][7]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and chitin synthase inhibitors) compared to a drug-free control well.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[8][9]
-
Plate Setup: In a 96-well microtiter plate, one drug (e.g., Nikkomycin Z) is serially diluted horizontally, while the second drug (e.g., an azole or echinocandin) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized fungal suspension as described in the MIC testing protocol.
-
Incubation: The plate is incubated at 35°C for 48 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The FICI is then calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interaction is interpreted as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1.0), Indifference (1.0 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).[10]
Visualizing Experimental Workflows and Biological Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (Nikkomycin Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming Fluconazole Resistance: A Comparative Analysis of Chitin Synthase Inhibitor 1 in Candida Species
The rise of fluconazole-resistant Candida strains presents a significant challenge in clinical settings, necessitating the exploration of novel antifungal agents with alternative mechanisms of action. Chitin (B13524) synthase inhibitors, which target the integrity of the fungal cell wall, represent a promising therapeutic strategy. This guide provides a detailed comparison of a representative Chitin Synthase Inhibitor 1 (CSI-1), Nikkomycin (B1203212) Z, against fluconazole (B54011), with a focus on its efficacy against resistant Candida isolates.
The primary mechanism of action for azole antifungals like fluconazole is the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Disruption of this pathway compromises the integrity of the fungal cell membrane. However, Candida species, particularly Candida albicans, have developed robust resistance mechanisms, primarily through the overexpression of drug efflux pumps (such as Cdr1p, Cdr2p, and Mdr1p) and alterations or overexpression of the Erg11p target enzyme.[1][2][4][5]
In contrast, chitin synthase inhibitors target a different and essential fungal structure: the cell wall. Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and osmotic stability.[6][7] Crucially, chitin and the enzyme responsible for its synthesis, chitin synthase, are absent in mammals, making it a highly selective target for antifungal therapy.[6][7][8] Nikkomycin Z, a well-studied chitin synthase inhibitor, acts as a competitive inhibitor of chitin synthase, structurally mimicking the substrate UDP-N-acetylglucosamine.[9][10] This inhibition disrupts cell wall formation, leading to osmotic lysis and fungal cell death.[9]
Comparative Efficacy and Synergistic Potential
While chitin synthase inhibitors like Nikkomycin Z may show only moderate activity against Candida albicans when used alone, their true potential lies in combination therapy.[9][11] The distinct mechanisms of action—cell membrane disruption by fluconazole and cell wall inhibition by Nikkomycin Z—create a powerful synergistic effect. This synergy is particularly relevant for overcoming fluconazole resistance. Studies have consistently demonstrated that Nikkomycin Z works synergistically with fluconazole against C. albicans.[9][12][13][14] This combination can restore susceptibility in otherwise resistant strains.
The rationale for this synergy is compelling: the weakening of the cell membrane by fluconazole may enhance the uptake or efficacy of the chitin synthase inhibitor, leading to a more potent combined antifungal effect.[14]
Table 1: Quantitative Comparison of Antifungal Activity
| Fungal Species | Antifungal Agent(s) | Parameter | Value | Interpretation | Reference(s) |
| Candida albicans | Nikkomycin Z + Fluconazole | FICI | < 0.5 | Synergy | [14] |
| Candida parapsilosis | Nikkomycin Z + Fluconazole | FICI | Not specified | Synergy | [9][14] |
| Cryptococcus neoformans | Nikkomycin Z + Fluconazole | FICI | Not specified | Synergy | [9][14] |
| Coccidioides immitis | Nikkomycin Z + Fluconazole | FICI | Not specified | Synergy | [9][14] |
| Aspergillus fumigatus | Nikkomycin Z + Itraconazole (B105839) | FICI | Not specified | Marked Synergy | [9][12] |
FICI (Fractional Inhibitory Concentration Index): A value ≤ 0.5 is considered synergistic.
Signaling Pathways and Experimental Workflows
To understand the interaction between these compounds and the fungal cell, it is essential to visualize their mechanisms of action and the experimental setups used for their evaluation.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of chitin synthase.
-
Enzyme Preparation:
-
Culture the target Candida strain to the mid-logarithmic growth phase in a suitable broth medium (e.g., YPD).
-
Harvest cells via centrifugation at 4°C.
-
Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Disrupt cells mechanically (e.g., using glass beads or a French press) on ice.
-
Prepare a microsomal fraction, which is enriched with the membrane-bound chitin synthase, through differential centrifugation.[15]
-
-
Inhibition Assay:
-
The reaction mixture should contain the microsomal enzyme preparation, buffer, digitonin (B1670571) (to permeabilize vesicles), and the substrate UDP-[¹⁴C]-N-acetylglucosamine.
-
Add the test inhibitor (CSI-1) at various concentrations to the reaction mixtures. A control reaction without the inhibitor must be included.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Filter the mixture through glass fiber filters to capture the radiolabeled chitin product.
-
Quantify the radioactivity on the filters using a scintillation counter. The amount of chitin produced is inversely proportional to the inhibitor's activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce chitin synthase activity by 50%.[6]
-
Antifungal Susceptibility and Synergy Testing (Checkerboard Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of individual drugs and to evaluate their interaction (synergy, additivity, or antagonism).[10]
-
Materials:
-
96-well microtiter plates.
-
RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
This compound (CSI-1) and Fluconazole stock solutions.
-
Candida isolate, cultured and standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Procedure:
-
Dispense 50 µL of RPMI 1640 into each well of the microtiter plate.
-
Create serial two-fold dilutions of CSI-1 along the y-axis (e.g., rows A-G) and fluconazole along the x-axis (e.g., columns 1-10). This creates a matrix of drug combinations.
-
Column 11 serves as the control for CSI-1 MIC determination (containing only CSI-1 dilutions), and Row H serves as the control for fluconazole MIC determination. A well with no drugs (H12) serves as the growth control.[10]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
The MIC is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in fungal growth compared to the growth control.
-
-
Data Analysis:
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Conclusion
Chitin synthase inhibitors present a compelling strategy against fluconazole-resistant Candida, not necessarily as standalone agents, but as powerful synergistic partners. By targeting the fungal cell wall, they complement the membrane-disrupting action of fluconazole, creating a multi-pronged attack that can overcome established resistance mechanisms. The strong synergistic effect, demonstrated by low FICI values in vitro, suggests that this combination therapy could lower the required therapeutic doses of both drugs, potentially reducing toxicity and further mitigating the development of resistance. Further clinical investigation into the combination of chitin synthase inhibitors like Nikkomycin Z with azoles is warranted to translate these promising in vitro findings into effective therapies for invasive candidiasis.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. academic.oup.com [academic.oup.com]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy In Vitro of Nikkomycin Z with Azole Against the Invasive Form of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Phenotypic Analysis of Chitin Synthase Mutant Strains with Inhibitor Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenotypic effects of chitin (B13524) synthase inhibitors on various fungal mutant strains. The objective is to offer a clear, data-driven comparison to aid in the research and development of novel antifungal therapies. Chitin, an essential component of the fungal cell wall, is a prime target for antifungal drugs as it is absent in mammals.[1] Understanding how mutations in chitin synthase (CHS) genes affect susceptibility to inhibitors is crucial for overcoming antifungal resistance and developing more effective treatments.
Mechanism of Chitin Synthase Inhibition
Chitin synthase enzymes catalyze the polymerization of N-acetylglucosamine (GlcNAc) to form chitin.[2] Inhibitors of this process typically act as competitive or non-competitive antagonists.
-
Competitive Inhibitors : These molecules, such as Nikkomycin (B1203212) Z and Polyoxins, are structural analogs of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][3] They bind to the enzyme's active site, thereby blocking the synthesis of the chitin polymer.[1]
-
Non-competitive Inhibitors : These inhibitors bind to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency.
Inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability, abnormal morphology, and ultimately, cell lysis and death.[1][4][5]
Quantitative Data Presentation
The following tables summarize the effects of chitin synthase inhibitors on wild-type (WT) and mutant fungal strains. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity.
Table 1: Comparative MICs of Cell Wall Synthesis Inhibitors against Saccharomyces cerevisiae Strains
This table illustrates how mutations in either glucan synthase (fks1Δ) or chitin synthase (chs3Δ) alter the susceptibility of yeast to specific inhibitors. A lower MIC value indicates higher sensitivity.
| Strain | Inhibitor | Target Pathway | MIC (µg/mL) | Fold Change vs. WT |
| Wild-Type (BY4741) | Nikkomycin Z | Chitin Synthesis | >200 | - |
| fks1Δ (Glucan Synthesis Mutant) | Nikkomycin Z | Chitin Synthesis | 25 | >8x increase in sensitivity |
| Wild-Type (BY4741) | Caspofungin | Glucan Synthesis | 0.03 | - |
| chs3Δ (Chitin Synthesis Mutant) | Caspofungin | Glucan Synthesis | 0.00375 | 8x increase in sensitivity |
Data sourced from[6]
Table 2: In Vitro Inhibition (IC50) of Candida albicans Chitin Synthase Isozymes by Nikkomycin Z
This table shows the differential inhibition of the three major chitin synthase isozymes in C. albicans by Nikkomycin Z.
| Chitin Synthase Isozyme | IC50 (µM) |
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
Table 3: Phenotypic Consequences of chs Gene Deletion in Aspergillus fumigatus
This table summarizes the observed phenotypes in various chitin synthase mutants of A. fumigatus, even in the absence of inhibitors, highlighting the intrinsic roles of these enzymes.
| Mutant Strain | Key Phenotypic Changes | Reference |
| ΔchsC | Phenotypically indistinguishable from wild-type. | [7] |
| ΔchsG | Reduced colony growth rate, poor conidiation, highly branched hyphae, reduced chitin synthase activity. | [7] |
| ΔchsC/ΔchsG | Similar to ΔchsG with more pronounced defects; reduced virulence in a murine model. | [7] |
| ΔcsmA | Reduced chitin content in conidial cell wall; hydrophilic conidia. | [2] |
| ΔcsmB | Hydrophilic conidia. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate key signaling pathways and a general workflow for phenotypic analysis.
Experimental Protocols
Detailed methodologies are provided for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a quantitative method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate(s)
-
Antifungal compound (e.g., Nikkomycin Z)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium
-
Sterile saline (0.85%) or PBS
-
Spectrophotometer or McFarland standards
-
Incubator (30-35°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a serial two-fold dilution of the antifungal compound in RPMI-1640 medium directly in the 96-well plate.
-
Typically, this involves adding 100 µL of the highest drug concentration to the first well and serially transferring 50 µL to subsequent wells, each containing 50 µL of medium.
-
-
Inoculation:
-
Add 50 µL of the standardized fungal inoculum to each well containing the antifungal dilutions and the growth control wells. The final volume in each well will be 100 µL.
-
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and medium.
-
Sterility Control: A well containing only the medium.
-
-
Incubation:
-
Incubate the plates at 30-35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80% reduction in turbidity) compared to the growth control, determined visually or with a microplate reader.
-
Cell Wall Integrity Assay using Staining Dyes
This assay assesses the structural integrity of the fungal cell wall by measuring the susceptibility of strains to cell wall perturbing agents like Calcofluor White or Congo Red.
Materials:
-
Fungal strains (WT and mutants)
-
Agar (B569324) plates (e.g., YPD or Sabouraud Dextrose Agar)
-
Cell wall perturbing agents:
-
Sterile water or PBS
Protocol:
-
Strain Preparation: Prepare a serial dilution of fungal cells or spores in sterile water.
-
Plating: Spot 5-10 µL of each dilution onto agar plates containing the cell wall perturbing agent (CFW or CR) and control plates without the agent.
-
Incubation: Incubate the plates at the optimal growth temperature for 2-5 days.
-
Analysis: Compare the growth of the mutant strains to the wild-type strain on both control and agent-containing plates. Increased sensitivity to CFW or CR is indicated by reduced or no growth at concentrations that do not affect the wild-type, suggesting a compromised cell wall.[8]
Fungal Chitin Content Measurement
This protocol provides a method to quantify the total chitin content in fungal cells.
Materials:
-
Lyophilized fungal mycelium
-
6% KOH
-
1x PBS
-
McIlvaine's buffer (0.2 M citric acid, 0.4 M Na2HPO4)
-
Chitinase (B1577495) solution
-
0.27 M Sodium borate (B1201080) (pH 9.0)
-
Ehrlich's solution (p-dimethylaminobenzaldehyde in glacial acetic acid and HCl)
-
N-acetylglucosamine (GlcNAc) standard
Protocol:
-
Alkali Treatment:
-
Enzymatic Digestion:
-
Colorimetric Reaction:
-
Quantification:
Microscopic Analysis of Hyphal Morphology
This protocol outlines a general procedure for observing and documenting changes in fungal hyphal morphology, such as branching patterns and tip swelling.
Materials:
-
Fungal cultures grown on agar or in liquid media (with and without inhibitor)
-
Microscope slides and coverslips
-
Lactophenol cotton blue stain (optional, for contrast)
-
Microscope with digital camera
Protocol:
-
Sample Preparation:
-
For agar cultures, excise a small block of agar containing the growing edge of the mycelium and place it on a microscope slide.
-
For liquid cultures, a small volume of the cell suspension can be directly placed on the slide.
-
A drop of lactophenol cotton blue can be added to stain the hyphae, followed by placing a coverslip.
-
-
Microscopy:
-
Observe the samples under a light microscope at various magnifications (e.g., 100x, 400x).
-
Examine key morphological features: hyphal diameter, internodal length (distance between branches), branching angle, and the presence of any abnormalities like swelling or lysis at the hyphal tips.[9]
-
-
Image Analysis:
-
Capture digital images of representative fields.
-
Use image analysis software (e.g., ImageJ) to perform quantitative measurements of the morphological parameters mentioned above. This allows for an objective comparison between treated and untreated samples, and between wild-type and mutant strains.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sudoh M, et al. (1995) | SGD [yeastgenome.org]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aspergillus fumigatus chsC and chsG genes encode class III chitin synthases with different functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tradeoffs in hyphal traits determine mycelium architecture in saprobic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing an Alternative Method for Estimating the Length of Fungal Hyphae Using Photomicrography and Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Chitin Synthase Inhibitor 1
For Research, Scientific, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Chitin synthase inhibitor 1 in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance. The guidance provided is based on general best practices for the disposal of laboratory chemicals, as a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' waste disposal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and protective eyewear. In case of inadequate ventilation or the handling of powdered forms of the inhibitor, respiratory protection should be worn.
-
Spill Response: In the event of a spill, avoid dust formation.[1] Cover the spill with an inert absorbent material, then collect and place it in a suitable, properly labeled container for disposal.[2] Prevent the chemical from entering drains or waterways.[2]
Quantitative Data Summary for Chemical Handling
While specific quantitative data for this compound is not available, the following table summarizes general handling and storage parameters that are critical for managing chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Waste Container Filling Level | Fill liquid waste containers to approximately 75% of their capacity to allow for expansion and prevent spills. | [3] |
| Container Integrity | Use undamaged, properly sealed containers made of a material compatible with the chemical waste. Glass containers are often preferred.[3][4] | [3][4] |
| Waste Storage Duration | Partially filled, properly labeled hazardous waste containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days. | [5] |
| Incompatible Materials to Avoid | Oxidizers or Reducing Agents.[2] Store acids and bases separately.[5] | [2][5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container.[4][6] The container must be in good condition and have a secure lid.[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3][6] Incompatible wastes must be segregated to prevent reactions.[4][7]
Step 2: Labeling of Hazardous Waste
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[5][6]
-
Contents Declaration: The label must include the full chemical name, "this compound," and the approximate concentration or quantity.[3] For chemical mixtures, identify every component by percent or volume.[5]
-
Hazard Identification: Specify the type of hazard(s) associated with the waste (e.g., toxic, irritant).[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5] This area should be at or near the point of generation.
-
Secondary Containment: Hazardous wastes must be stored with secondary containment to prevent spills from reaching drains.[4]
-
Secure Storage: Keep the waste container securely capped during storage, except when adding waste.[4][5]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full (or after a predetermined time, not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to arrange for pickup and disposal.[6][8]
-
Approved Disposal Facility: The chemical waste must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Experimental Protocols
Detailed experimental protocols for the specific inactivation or neutralization of this compound are not publicly available. For any chemical inactivation steps prior to disposal, consult relevant chemical literature or your institution's EHS for validated procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. shop.dodgeco.com [shop.dodgeco.com]
- 3. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling Chitin Synthase Inhibitor 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Chitin (B13524) synthase inhibitor 1. The following procedures for handling, storage, and disposal are based on best practices for managing potent, selective chemical compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
As a potent and selective chitin synthase (CHS) inhibitor with antifungal properties, Chitin synthase inhibitor 1 requires careful handling to minimize exposure.[1] The following personal protective equipment (PPE) is mandatory when handling this compound, particularly in its powdered form.
1. Engineering Controls:
-
Fume Hood: Always handle the powdered form of this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, especially outside of a fume hood, a NIOSH-approved respirator may be necessary.
Operational and Handling Plan
1. Preparation of Solutions:
-
Stock Solutions: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2]
-
Aqueous Solutions: When preparing aqueous working solutions from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[2] It is recommended to prepare these solutions fresh for each experiment.[2]
-
Solubility: If precipitation occurs, gentle warming (e.g., 37°C) or brief sonication may help to redissolve the compound.[2]
2. Storage:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[3]
-
In Solvent: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[2]
Disposal Plan
-
Waste Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as chemical waste in accordance with all federal, state, and local regulations. Do not allow the product to enter drains.[4]
Quantitative Data on Chitin Synthase Inhibitors
The following table summarizes the inhibitory activities of various chitin synthase inhibitors.
| Compound Class | Compound Name | Target Organism/Enzyme | Assay Type | IC50 |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 0.12 mM |
| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 0.19 mM |
| Triterpenoid | Ursolic Acid | Saccharomyces cerevisiae CHS II | Biochemical | 0.184 µg/mL |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans (CaChs1) | Not specified | 15 µM |
This data is compiled from multiple sources for comparative purposes.[5][6]
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol outlines a non-radioactive method to measure the inhibitory effect of a compound on chitin synthase activity.[7]
1. Enzyme Preparation:
-
Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.[7]
-
Harvest the fungal cells via centrifugation.[7]
-
Wash the cells with ultrapure water and disrupt them in liquid nitrogen.[7]
-
Prepare a microsomal fraction, which is enriched in chitin synthase, through differential centrifugation.[8]
2. Assay Procedure:
-
Coat a 96-well microtiter plate with wheat germ agglutinin (WGA).[7]
-
Add the prepared enzyme extract, a premixed solution containing the substrate UDP-GlcNAc, and the test compound (this compound) at various concentrations to the wells.[7]
-
Incubate the plate to allow for the enzymatic reaction.[7]
-
Wash the plate to remove unreacted components.[7]
-
Add horseradish peroxidase-conjugated WGA (WGA-HRP) to bind to the newly synthesized chitin.[7]
-
Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal, which is proportional to the amount of chitin produced.[7] The optical density can be read at 600 nm.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Chitin synthase inhibitor 9 | Fungal | 2725074-96-2 | Invivochem [invivochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
